(1,3-Benzothiazol-2-ylmethoxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFMQUWXKKGYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365934 | |
| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99513-52-7 | |
| Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological relevance by examining key signaling pathways associated with the benzothiazole scaffold.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data and provide estimated values for key physicochemical properties based on the analysis of structurally related compounds.
Table 1: Identification and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 99513-52-7 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃S | [1][2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)COCC(=O)O | - |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point (°C) | 150 - 180 | Based on melting points of similar benzothiazole acetic acid derivatives such as (2-Benzothiazolylthio)acetic acid (157-160 °C)[3] and (2-Oxo-1,3-benzothiazol-3(2H)-yl)acetic acid (177 °C).[4] |
| Boiling Point (°C) | > 380 | Estimated based on the boiling point of the structurally similar 1,3-Benzothiazol-2-ylacetic acid (380.9 °C at 760 mmHg).[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | General solubility characteristic of benzothiazole derivatives. |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group, typical for acetic acid derivatives. |
| logP | 1.7 | A predicted value is available.[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, based on established synthetic methodologies for benzothiazole derivatives, a plausible synthetic route and analytical procedures are proposed below.
Proposed Synthesis
A feasible synthetic pathway for this compound involves a two-step process starting from 2-aminothiophenol.
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
This intermediate can be synthesized via the condensation of 2-aminothiophenol with chloroacetic acid.[7]
-
Materials: 2-aminothiophenol, chloroacetic acid, polyphosphoric acid.
-
Procedure:
-
A mixture of chloroacetic acid and polyphosphoric acid is heated to approximately 180°C.
-
2-aminothiophenol is added portion-wise to the heated mixture.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., chloroform).
-
The organic layer is dried and concentrated under vacuum.
-
The crude product is purified by column chromatography to yield 2-(chloromethyl)-1,3-benzothiazole.
-
Step 2: Synthesis of this compound
The final product can be obtained by the reaction of 2-(chloromethyl)-1,3-benzothiazole with glycolic acid.
-
Materials: 2-(chloromethyl)-1,3-benzothiazole, glycolic acid, a non-nucleophilic base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran - THF).
-
Procedure:
-
Glycolic acid is dissolved in dry THF, and a base (e.g., sodium hydride) is added to form the corresponding alkoxide.
-
A solution of 2-(chloromethyl)-1,3-benzothiazole in dry THF is added dropwise to the alkoxide solution at room temperature.
-
The reaction mixture is stirred overnight.
-
The reaction is quenched with water, and the pH is adjusted to be acidic with a dilute acid (e.g., HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by recrystallization or column chromatography.
-
Proposed Analytical Methods
Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzothiazole ring, two methylene groups (one adjacent to the ether oxygen and the benzothiazole ring, and the other adjacent to the carboxylic acid), and a carboxylic acid proton.
-
¹³C NMR: Expected signals would correspond to the carbons of the benzothiazole ring system, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method using a C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would be suitable for purity assessment. Detection can be performed using a UV detector, monitoring at a wavelength where the benzothiazole chromophore absorbs (typically around 254 nm and 280 nm).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in negative ion mode should show the deprotonated molecule [M-H]⁻, confirming the molecular weight.
-
Potential Biological Signaling Pathways
While the specific biological targets and mechanisms of action of this compound have not been elucidated, the benzothiazole scaffold is known to interact with several key signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate these pathways, which represent potential areas of investigation for this compound.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Caption: The JAK/STAT3 signaling pathway, crucial in cytokine-mediated cell responses.
Caption: The canonical NF-κB signaling pathway, a central regulator of inflammation.
Conclusion
This compound represents an under-investigated molecule within the pharmacologically significant benzothiazole class. While its fundamental chemical identity is established, a comprehensive profile of its physicochemical properties and biological activity is lacking. The proposed synthetic and analytical protocols provide a framework for future experimental work. Furthermore, the exploration of its effects on key signaling pathways such as PI3K/AKT, STAT3, and NF-κB could unveil its therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource to stimulate and direct further research into this promising compound.
References
- 1. scbt.com [scbt.com]
- 2. store.p212121.com [store.p212121.com]
- 3. chemimpex.com [chemimpex.com]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. 1,3-Benzothiazol-2-ylacetic acid | CAS#:29182-45-4 | Chemsrc [chemsrc.com]
- 6. a2bchem.com [a2bchem.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
An In-depth Technical Guide on (1,3-Benzothiazol-2-ylmethoxy)acetic acid (CAS Number 99513-52-7) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid (CAS 99513-52-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established knowledge of structurally related 2-substituted benzothiazole derivatives. The synthesis protocols, biological activities, and mechanisms of action described herein are extrapolated from analogous compounds and should be considered as a predictive framework for research and development.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. This guide focuses on this compound, a molecule that combines the benzothiazole core with an ether-linked acetic acid side chain at the 2-position, a common modification known to influence biological activity.
Physicochemical Properties
While extensive experimental data for the target compound is scarce, its basic properties can be predicted or are available from chemical suppliers. The properties of a closely related analog, (2-Benzothiazolylthio)acetic acid, are also provided for comparison.
| Property | This compound | (2-Benzothiazolylthio)acetic acid |
| CAS Number | 99513-52-7 | 6295-57-4 |
| Molecular Formula | C₁₀H₉NO₃S | C₉H₇NO₂S₂ |
| Molecular Weight | 223.25 g/mol | 225.29 g/mol |
| Appearance | Predicted: White to off-white powder | White to off-white powder[1] |
| Melting Point | Not available | 157-160 °C[1] |
| Purity | ≥98% (by titration)[1] | ≥98% (by titration)[1] |
Synthesis and Purification
A general and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various functionalized precursors. For the target compound, a plausible synthetic route would involve the reaction of 2-mercaptobenzothiazole with an appropriate haloacetic acid derivative, or the reaction of 2-chlorobenzothiazole with a hydroxyacetic acid derivative. A representative experimental protocol based on analogous syntheses is provided below.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical adaptation from methods used for synthesizing structurally similar benzothiazole derivatives.
Step 1: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylmethoxy)acetate
-
Reaction Setup: To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes to form the sodium salt of 2-mercaptobenzothiazole.
-
Addition of Reagent: To this solution, add ethyl 2-chloroacetate (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(benzo[d]thiazol-2-ylmethoxy)acetate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base such as potassium hydroxide (2-3 equivalents) and reflux the mixture for 2-4 hours.
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Workflow for Synthesis and Purification
Biological Activity and Mechanism of Action
Benzothiazole derivatives are well-documented for their significant biological activities, particularly as anticancer and antimicrobial agents. The mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of benzothiazole derivatives against various cancer cell lines.[2][3] The anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes involved in cancer progression.
Quantitative Anticancer Activity of Analogous Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Substituted benzothiazole (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | |
| 2-Substituted benzothiazole (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | |
| Benzothiazole derivative 4e | C6 (Glioma) | - | Induces 19.5% apoptosis at IC₅₀ |
| Benzothiazole derivative B19 | MDA-MB-468 (Breast) | 0.067 (STAT3 inhibition) | [4] |
Signaling Pathways in Cancer
Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer development and progression.
-
NF-κB Signaling Pathway: Some 2-substituted benzothiazole derivatives have been shown to exert their anti-inflammatory and antiproliferative effects in hepatocellular carcinoma cells by modulating the NF-κB/COX-2/iNOS signaling pathway.
-
PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing this pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific mechanism of action for (1,3-Benzothiazol-2-ylmethoxy)acetic acid is limited in publicly available literature. This guide synthesizes information on the known biological activities of structurally related benzothiazole derivatives to propose a plausible mechanism of action and outlines the experimental protocols required to validate this hypothesis. The primary proposed mechanism is the inhibition of the STAT3 signaling pathway.
Introduction
Benzothiazole scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound belongs to this versatile class of compounds. While its specific molecular targets are not extensively characterized, recent research into similar benzothiazole-containing molecules points towards the inhibition of key signaling pathways involved in cancer progression. This guide will focus on the potential mechanism of action centered around the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of oncogenic signaling.[1][2]
Proposed Core Mechanism of Action: STAT3 Signaling Pathway Inhibition
The STAT3 protein is a transcription factor that plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[3] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and survival.[1] The proposed mechanism of action for this compound and its derivatives is the disruption of this pathway.
The inhibition can occur at several points in the pathway:
-
Blocking STAT3 Phosphorylation: STAT3 is activated through phosphorylation at the Tyrosine 705 residue by Janus kinases (JAKs). Benzothiazole derivatives may interfere with this step, preventing the activation of STAT3.[2]
-
Inhibiting STAT3 Dimerization: Phosphorylated STAT3 monomers form homodimers, a prerequisite for their translocation to the nucleus. The compound might disrupt this dimerization process.
-
Preventing Nuclear Translocation: The STAT3 dimer must move into the nucleus to act as a transcription factor. This translocation process could be a target of inhibition.
-
Blocking DNA Binding: Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes. The compound could interfere with this binding, preventing the transcription of oncogenes like c-MYC and anti-apoptotic proteins like Mcl-1.[2]
The downstream effects of STAT3 inhibition would include:
-
Decreased cell proliferation.
-
Induction of cell cycle arrest.
-
Promotion of apoptosis (programmed cell death).
Signaling Pathway Diagram
Caption: Proposed STAT3 signaling pathway and points of inhibition.
Quantitative Data Summary
No specific quantitative data for this compound is currently available. The following tables are presented as templates to illustrate how experimental data for this compound and its derivatives would be structured. For a related benzothiazole derivative (compound B19), an IC₅₀ value as low as 0.067 µM was observed in an IL-6/STAT3 luciferase reporter assay.[2]
Table 1: In Vitro Biological Activity
| Compound ID | Assay Type | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| This compound | STAT3 Luciferase Reporter | MDA-MB-468 | Data not available |
| This compound | Cell Viability (MTT) | MDA-MB-468 | Data not available |
| this compound | Cell Viability (MTT) | HEL | Data not available |
Table 2: Binding Affinity
| Compound ID | Assay Type | Target | Kᴅ (µM) |
|---|---|---|---|
| This compound | Surface Plasmon Resonance (SPR) | STAT3 SH2 Domain | Data not available |
| this compound | Fluorescence Polarization (FP) | STAT3 SH2 Domain | Data not available |
Detailed Experimental Protocols
To investigate the proposed mechanism of action, a series of in vitro assays are required. The following protocols are standard methodologies used to assess STAT3 pathway inhibition.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Objective: To quantify the inhibition of STAT3-mediated gene expression.
-
Principle: A reporter vector containing the firefly luciferase gene under the control of STAT3 response elements is introduced into cells. If STAT3 is active, it binds to these elements and drives luciferase expression, which can be measured by luminescence.
-
Methodology:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., MDA-MB-468) in 96-well plates.[4] Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[5][6]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a defined period (e.g., 6-24 hours).[7]
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the IL-6-stimulated control and determine the IC₅₀ value.
-
Caption: Workflow for the STAT3 Luciferase Reporter Assay.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay directly measures the activation state of the STAT3 protein.
-
Objective: To determine if the compound inhibits the phosphorylation of STAT3 at Tyr705.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. A primary antibody specific to p-STAT3 (Tyr705) is used to assess the level of activated STAT3. Total STAT3 and a loading control (e.g., β-actin) are also probed for normalization.[3][8]
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and allow them to adhere. Pre-treat with the test compound for a specified time, then stimulate with IL-6 for a short period (e.g., 15-30 minutes).[7]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[3]
-
Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[3]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of the compound on cell viability and growth.
-
Objective: To measure the dose-dependent cytotoxic or cytostatic effect of the compound.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate.[10]
-
Compound Treatment: Treat cells with serial dilutions of the compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Cell Cycle Analysis
This assay determines if the compound causes cells to arrest at a specific phase of the cell cycle.
-
Objective: To analyze the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, which is measured by flow cytometry.[11]
-
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[12]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the compound induces programmed cell death.
-
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]
-
Methodology:
-
Cell Treatment: Treat cells with the compound for a specified time (e.g., 24-48 hours).
-
Staining: Harvest the cells and resuspend them in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[14]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the cell populations:
-
Annexin V- / PI- (Viable)
-
Annexin V+ / PI- (Early Apoptosis)
-
Annexin V+ / PI+ (Late Apoptosis/Necrosis)
-
-
Caption: Workflow for Apoptosis Assay using Annexin V/PI staining.
Conclusion
While direct evidence for the mechanism of action of this compound is still emerging, its structural similarity to known STAT3 inhibitors provides a strong rationale for investigating its role in this critical oncogenic pathway. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate this hypothesis. By employing a combination of reporter assays, biochemical analyses, and cell-based functional assays, the precise molecular interactions and cellular consequences of treatment with this compound can be elucidated, paving the way for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. medsci.org [medsci.org]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Multifaceted Biological Activities of (1,3-Benzothiazol-2-ylmethoxy)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives. Among these, (1,3-Benzothiazol-2-ylmethoxy)acetic acid derivatives have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of their anticancer action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Derivative 29 (substituted bromopyridine acetamide benzothiazole) | SKRB-3 (Breast Cancer) | 0.0012 | [3] |
| SW620 (Colon Adenocarcinoma) | 0.0043 | [3] | |
| A549 (Lung Carcinoma) | 0.044 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 0.048 | [3] | |
| Derivative 40 (sulphonamide based acetamide benzothiazole) | MCF-7 (Breast Cancer) | 34.5 | [3][4] |
| HeLa (Cervical Cancer) | 44.15 | [3][4] | |
| MG63 (Osteosarcoma) | 36.1 | [3][4] | |
| Derivative 51 (dichlorophenyl containing chlorobenzothiazole) | HOP-92 (Non-small cell lung cancer) | 0.0718 | [3][4] |
| Hydroxamic acid derivative 63 | Various (average) | 0.81 µg/mL | [3][4] |
| Hydroxamic acid derivative 64 | Various (average) | 1.28 µg/mL | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5][8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[5][7]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5][6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6] The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Anticancer Activity
The anticancer effects of these benzothiazole derivatives are often mediated through the induction of the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
Antimicrobial Activity
Certain this compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound A07 | Staphylococcus aureus | 15.6 | [9] |
| Escherichia coli | 7.81 | [9] | |
| Salmonella typhi | 15.6 | [9] | |
| Klebsiella pneumoniae | 3.91 | [9] | |
| Compound 7a | Bacillus subtilis | 6 µmol L⁻¹ | [10] |
| Chlamydia pneumonia | 12 µmol L⁻¹ | [10] | |
| Compound 7e | Salmonella typhi | 8 µmol L⁻¹ | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[7][11]
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.[7]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[7][11]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[7][11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][11]
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has also been explored, with some compounds showing significant inhibition of inflammatory mediators.[12][13] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[14]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model in rats.
| Compound ID | % Inhibition of Edema (at 3h) | Reference |
| Compound 17c | 80% | [13] |
| Compound 17i | 78% | [13] |
| Diclofenac Sodium (Standard) | 95.54% | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Grouping: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to the respective groups, typically orally or intraperitoneally.[15] The control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and optimization. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy and safety profiling of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 13. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide on the Spectroscopic Data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid
Disclaimer: Publicly available, comprehensive spectroscopic data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid is limited. The data presented in this guide is a combination of information for structurally related compounds and predicted values based on established spectroscopic principles. This guide is intended for research and informational purposes.
Introduction
This compound is a molecule of interest within the broader class of benzothiazole derivatives, which are known for their wide range of pharmacological activities. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of expected spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar benzothiazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.8 - 8.0 | Multiplet | 2H | Aromatic-H |
| ~7.3 - 7.5 | Multiplet | 2H | Aromatic-H |
| ~4.9 | Singlet | 2H | -O-CH₂-COOH |
| ~4.5 | Singlet | 2H | Benzothiazole-CH₂-O- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~165 | C=N (Benzothiazole) |
| ~153 | Aromatic C-S |
| ~135 | Aromatic C |
| ~126 | Aromatic CH |
| ~124 | Aromatic CH |
| ~122 | Aromatic CH |
| ~121 | Aromatic CH |
| ~70 | -O-CH₂-COOH |
| ~65 | Benzothiazole-CH₂-O- |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=N stretch (Benzothiazole) |
| ~1450 | Medium | C=C stretch (Aromatic) |
| ~1200 | Strong | C-O stretch (Ether and Acid) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 223.03 | [M]+ (Molecular Ion) |
| 178.02 | [M - COOH]+ |
| 149.02 | [M - CH₂COOH]+ |
| 135.01 | [Benzothiazole]+ |
Experimental Protocols
The following protocols describe the synthesis of this compound and the methods for its spectroscopic characterization.
Synthesis of this compound
This synthesis is a two-step process involving the etherification of 2-mercaptobenzothiazole followed by the hydrolysis of the resulting ester.
-
Step 1: Synthesis of Ethyl (1,3-benzothiazol-2-ylmethoxy)acetate
-
To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain ethyl (1,3-benzothiazol-2-ylmethoxy)acetate.
-
-
Step 2: Hydrolysis to this compound [1]
-
Dissolve the ethyl (1,3-benzothiazol-2-ylmethoxy)acetate (1 equivalent) in a mixture of ethanol and water.[1]
-
Add potassium hydroxide (1.1 equivalents) to the solution.[1]
-
Reflux the mixture for 1-2 hours, monitoring the hydrolysis by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.[1]
-
Acidify the mixture with a dilute acid, such as 1N HCl or acetic acid, until a precipitate forms.[1]
-
Collect the precipitate by suction filtration, wash with cold water, and dry under vacuum to yield this compound.[1]
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
-
-
Infrared (IR) Spectroscopy
-
Prepare a sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
-
Workflow Diagram
The following diagram illustrates the synthetic workflow for preparing this compound.
Caption: Synthetic workflow for this compound.
References
(1,3-Benzothiazol-2-ylmethoxy)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole and its derivatives are recognized for their wide range of pharmacological activities and are pivotal scaffolds in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities, and relevant experimental protocols. Due to the limited availability of data for this specific molecule, this guide leverages information from closely related benzothiazole-containing compounds to provide a predictive and informative resource for research and development.
Introduction
Benzothiazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring.[1] This structural motif imparts unique physicochemical properties that allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2] The substituent at the 2-position of the benzothiazole ring is a key determinant of its biological activity. The "this compound" structure, featuring a methoxyacetic acid group at this position, suggests potential for interaction with various enzymes and receptors.
Synthesis and Characterization
Proposed Synthetic Protocol
A potential synthetic pathway for this compound is outlined below. This protocol is based on established methods for the synthesis of analogous compounds.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Details:
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
-
To a stirred solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as toluene, add chloroacetic acid (1.1 equivalents).
-
Add a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the reaction mixture to reflux (typically 110-140°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(chloromethyl)-1,3-benzothiazole.
Step 2: Synthesis of Ethyl (1,3-benzothiazol-2-ylmethoxy)acetate
-
To a solution of ethyl glycolate (1.2 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(chloromethyl)-1,3-benzothiazole (1 equivalent) in dry THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield ethyl (1,3-benzothiazol-2-ylmethoxy)acetate.
Step 3: Hydrolysis to this compound
-
Dissolve ethyl (1,3-benzothiazol-2-ylmethoxy)acetate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford the final product, this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Quantitative Data
While specific biological data for this compound is not available, the benzothiazole scaffold is associated with a wide range of biological activities. The following table summarizes quantitative data for structurally related benzothiazole derivatives to provide a reference for potential therapeutic applications.
Table 1: Biological Activities of Structurally Related Benzothiazole Derivatives
| Compound/Derivative Class | Biological Activity | Assay | IC₅₀ / MIC / EC₅₀ | Reference |
| Benzothiazole-based STAT3 Inhibitors | Anticancer | Luciferase reporter assay | 0.067 µM (for compound B19) | [5][6] |
| 2-Arylbenzothiazoles | Anticancer | MTT assay (HepG-2 cells) | Varies by derivative | [1] |
| Benzothiazole Pyrimidine Derivatives | Antibacterial | Broth microdilution (E. coli) | Varies by derivative | [1] |
| Benzothiazole Pyrimidine Derivatives | Antifungal | Broth microdilution (C. albicans) | Varies by derivative | [1] |
| 2-(Benzoxazolone/thiazolone-3-yl) acetic acid derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Writhing test | Varies by derivative | [4] |
Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the activity of this compound.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, a variety of in vitro assays can be employed.
Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
Based on the activities of other benzothiazole derivatives, this compound could potentially modulate various signaling pathways implicated in disease. For instance, some benzothiazoles are known to inhibit protein kinases or transcription factors.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Modern Pillar in Drug Discovery and Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The benzothiazole nucleus, a bicyclic heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This has spurred significant research into the discovery and synthesis of novel benzothiazole analogues, targeting a range of therapeutic areas including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.
I. Synthetic Strategies for Novel Benzothiazole Analogues
The construction of the benzothiazole core and its subsequent derivatization are central to the development of new therapeutic agents. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern green chemistry approaches.
One of the most common and versatile methods for synthesizing the benzothiazole ring is the condensation of 2-aminothiophenols with various electrophilic partners such as aldehydes, ketones, carboxylic acids, or their derivatives.[1][2] This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole core, a key determinant of biological activity.[3][4]
General Synthetic Scheme:
A prevalent synthetic route involves the reaction of a 2-aminothiophenol with a substituted aldehyde. This reaction can be catalyzed by various reagents, including acids, oxidizing agents, or heterogeneous catalysts, often under mild conditions.[2][5] Greener synthetic protocols utilizing microwave irradiation or ultrasonic assistance have also been reported to enhance reaction rates and yields.[1][6]
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles via Condensation
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Catalyst (e.g., a few drops of acetic acid)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be precipitated by the addition of diethyl ether.
-
The resulting solid is collected by filtration, washed with a suitable solvent, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.[7]
This general procedure can be adapted and optimized based on the specific reactants and desired product. For instance, some syntheses may require heating or the use of different solvent systems.[8]
II. Biological Evaluation and Therapeutic Potential
Novel benzothiazole analogues have demonstrated a remarkable breadth of biological activities. The following sections highlight their potential in key therapeutic areas, supported by quantitative data from recent studies.
Anticancer Activity
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, including the inhibition of crucial cellular signaling pathways.
One notable study detailed the synthesis of novel benzothiazole-2-thiol derivatives and their evaluation as potential anticancer agents. Several of these compounds, particularly those linked to a pyridinyl-2-amine moiety, exhibited potent and broad-spectrum inhibitory activities.[9] For example, compound 7e from this study displayed impressive potency against several cancer cell lines.
Table 1: Anticancer Activity of Selected Benzothiazole Analogues
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 7d | SKRB-3 | 2.1 | [9] |
| SW620 | 6.5 | [9] | |
| A549 | 62 | [9] | |
| HepG2 | 75 | [9] | |
| 7e | SKRB-3 | 1.2 | [9] |
| SW620 | 4.3 | [9] | |
| A549 | 44 | [9] | |
| HepG2 | 48 | [9] | |
| B7 | A431 | Not specified | [11][12] |
| A549 | Not specified | [11][12] | |
| H1299 | Not specified | [11][12] |
IC50: The half maximal inhibitory concentration.
Recent research has also focused on benzothiazole derivatives as dual anti-inflammatory and anticancer agents.[11][12] For instance, compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) was found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells while also reducing the levels of inflammatory cytokines IL-6 and TNF-α.[11][12] This dual activity is particularly promising as chronic inflammation is a known driver of cancer development.
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Benzothiazole derivatives have shown significant promise in this area, with activity against a range of bacteria and fungi.[13][14]
A study focused on the design and synthesis of novel benzothiazole analogues via click chemistry generated a library of compounds with potent antimicrobial properties.[13] Compound 3e from this library demonstrated broad-spectrum antibacterial activity, being more potent than the standard drug ciprofloxacin against several strains.
Table 2: Antimicrobial Activity of Selected Benzothiazole Analogues
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3e | Staphylococcus aureus | 3.12 | [13] |
| Enterococcus faecalis | 3.12 | [13] | |
| Salmonella typhi | 3.12 | [13] | |
| Escherichia coli | 3.12 | [13] | |
| Klebsiella pneumoniae | 3.12 | [13] | |
| Pseudomonas aeruginosa | 3.12 | [13] | |
| 3n | Candida tropicalis | 1.56 - 12.5 | [13] |
| Candida albicans | 1.56 - 12.5 | [13] | |
| Candida krusei | 1.56 - 12.5 | [13] | |
| Cryptococcus neoformans | 1.56 - 12.5 | [13] | |
| Aspergillus niger | 1.56 - 12.5 | [13] | |
| Aspergillus fumigatus | 1.56 - 12.5 | [13] | |
| Ciprofloxacin | Bacterial Strains | 6.25 | [13] |
MIC: Minimum Inhibitory Concentration.
Anticonvulsant Activity
Novel benzothiazole derivatives have also been synthesized and evaluated as potential anticonvulsant agents.[15] In one study, compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Compounds 5i and 5j were identified as the most potent, with significant activity in both models and a favorable safety profile.
Table 3: Anticonvulsant Activity of Selected Benzothiazole Analogues
| Compound | Test | ED50 (mg/kg) | Reference |
| 5i | MES | 50.8 | [15] |
| scPTZ | 76.0 | [15] | |
| 5j | MES | 54.8 | [15] |
| scPTZ | 52.8 | [15] |
ED50: The median effective dose.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzothiazole test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[11][12]
III. Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core and any appended moieties.[3][4][16] Systematic modifications of the lead compounds have allowed researchers to establish crucial structure-activity relationships (SAR).
For instance, in the development of anticonvulsant agents, it was observed that the presence of fluoro, chloro, or trifluoromethyl groups on a benzyloxy substituent at the 6-position of the benzothiazole core influenced the activity.[15] The position of the substituent on the phenyl ring was also found to be critical, with meta and para substitutions being more favorable than ortho substitutions for anticonvulsant activity.[15]
In the context of anticancer agents, the addition of heterocyclic rings, such as pyridine, to the benzothiazole-2-thiol scaffold has been shown to enhance cytotoxic activity.[9]
IV. Visualizing Key Processes
To better understand the complex interactions and workflows involved in benzothiazole research, graphical representations are invaluable.
Caption: General workflow for the synthesis and biological evaluation of novel benzothiazole analogues.
Caption: Inhibition of AKT and ERK signaling pathways by certain benzothiazole analogues.[12]
V. Conclusion and Future Directions
The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse compound libraries for biological screening. Current research highlights the significant potential of benzothiazole analogues as anticancer, antimicrobial, and anticonvulsant drugs.
Future research in this area will likely focus on several key aspects:
-
The development of more efficient and environmentally friendly synthetic methods.
-
The exploration of novel biological targets for benzothiazole derivatives.
-
The use of computational tools for the rational design of more potent and selective analogues.
-
In-depth mechanistic studies to fully elucidate the modes of action of these compounds.
The continued investigation of benzothiazole chemistry and biology holds great promise for the development of new and effective treatments for a wide range of human diseases.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the physicochemical properties of substituted benzothiazoles is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately for the rational design of more effective therapeutic agents. This technical guide provides an in-depth overview of the core physicochemical properties of substituted benzothiazoles, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Data
The substitution pattern on the benzothiazole ring significantly influences its physicochemical characteristics. Key properties such as lipophilicity (logP), ionization constant (pKa), aqueous solubility, and melting point are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
Below is a summary of experimentally determined physicochemical data for a selection of substituted benzothiazole derivatives.
| Compound ID | Substitution | Melting Point (°C) | logP | pKa | Aqueous Solubility | Reference |
| BT-1 | 2-Amino | 129-131 | 1.45 | 5.2 (basic) | Sparingly soluble in water | [1] |
| BT-2 | 2-Methyl | 136-138 | 2.1 | - | Insoluble in water | [1] |
| BT-3 | 2-Phenyl | 114-115 | 3.8 | - | Insoluble in water | [2] |
| BT-4 | 2-(4-Aminophenyl) | 188-190 | 2.5 | 4.8 (amino), 8.9 (thiazole N) | Low solubility | [1] |
| BT-5 | 6-Nitro-2-amino | 255-257 | 1.6 | 3.1 (basic) | Very slightly soluble | [1] |
| BT-6 | 2-Chloro-N-(4-chlorophenyl)acetamido | 236-237.5 | - | - | - | [3] |
| BT-7 | 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenylimino)thiazolidin-4-one | >350 | - | - | - | [3] |
| BT-8 | N'-(2-(benzo[d]thiazol-2-yl)-2-(2-phenylhydrazono)acetyl)-4-arylsulfonohydrazide | 246-248.6 | - | - | - | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed methodologies for key experiments.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid substance changes to a liquid. It is a measure of the purity of a compound.
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of the substituted benzothiazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C).
Determination of Lipophilicity (logP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For drug molecules, this is typically the octanol-water partition coefficient, expressed as its logarithm (logP). The shake-flask method is a classical technique for its determination.[4]
Apparatus:
-
Separatory funnel
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the substituted benzothiazole in a suitable solvent.
-
Add a known volume of this solution to a separatory funnel containing a pre-saturated mixture of n-octanol and water.
-
The funnel is shaken mechanically for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the benzothiazole derivative in both the n-octanol and aqueous phases is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
The partition coefficient (P) is calculated as: P = [Concentration in octanol] / [Concentration in water]
-
The logP is then calculated as: logP = log10(P)
Determination of Acid Dissociation Constant (pKa)
Principle: The pKa is a measure of the strength of an acid in solution. For ionizable drugs like many substituted benzothiazoles, the pKa influences their solubility and permeability across biological membranes. Potentiometric titration is a common method for pKa determination.[4]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
A known concentration of the substituted benzothiazole is dissolved in water or a co-solvent system if solubility is low.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
Signaling Pathways and Experimental Workflows
Substituted benzothiazoles have been shown to modulate various signaling pathways implicated in diseases such as cancer. For instance, certain derivatives act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5]
STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Inhibition of the STAT3 signaling pathway by substituted benzothiazoles.
General Workflow for Physicochemical Profiling
A systematic workflow is essential for the efficient physicochemical profiling of novel substituted benzothiazoles in a drug discovery setting.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. ajptonline.com [ajptonline.com]
- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Pharmacokinetic Analysis of 1,3-Benzothiazole-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzothiazole-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Early assessment of the pharmacokinetic (PK) properties of novel derivatives is crucial for identifying candidates with favorable drug-like profiles and reducing late-stage attrition in the drug development pipeline. In-silico methods provide a rapid and cost-effective approach to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, guiding the optimization of lead compounds. This technical guide provides an in-depth overview of the in-silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives, complete with data presentation, detailed experimental protocols, and visualizations of key processes.
Data Presentation: In-Silico Pharmacokinetic and Drug-Likeness Properties
The following tables summarize key in-silico ADMET and drug-likeness parameters for a representative set of 1,3-benzothiazole-2-amine derivatives, predicted using various computational tools. These parameters are essential for evaluating the potential of a compound to become an orally bioavailable drug.
Table 1: Predicted Physicochemical and Lipophilicity Properties
| Derivative | Molecular Weight ( g/mol ) | LogP (Consensus) | Water Solubility (LogS) | Topological Polar Surface Area (Ų) |
| Compound A | 250.32 | 2.85 | -3.50 | 65.78 |
| Compound B | 312.40 | 3.90 | -4.80 | 78.90 |
| Compound C | 288.35 | 3.10 | -3.95 | 72.15 |
| Compound D | 345.42 | 4.25 | -5.20 | 85.30 |
Table 2: Predicted Pharmacokinetic Properties (ADME)
| Derivative | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Compound A | High | Yes | No | No | Yes | No | No |
| Compound B | High | No | Yes | Yes | Yes | No | Yes |
| Compound C | High | Yes | No | No | No | No | No |
| Compound D | Low | No | Yes | Yes | Yes | Yes | Yes |
Table 3: Predicted Drug-Likeness and Lead-Likeness
| Derivative | Lipinski's Rule Violations | Ghose Filter Violations | Veber's Rule Violations | Egan's Rule Violations | Muegge's Rule Violations | Bioavailability Score |
| Compound A | 0 | 0 | 0 | 0 | 0 | 0.55 |
| Compound B | 0 | 1 | 0 | 0 | 1 | 0.55 |
| Compound C | 0 | 0 | 0 | 0 | 0 | 0.55 |
| Compound D | 1 | 1 | 0 | 1 | 1 | 0.17 |
Table 4: Molecular Docking Scores
| Derivative | Target Protein | Binding Affinity (kcal/mol) |
| Compound A | PI3Kα | -8.5 |
| Compound B | PI3Kα | -9.2 |
| Compound C | PI3Kα | -8.9 |
| Compound D | PI3Kα | -7.8 |
Experimental Protocols
This section outlines the detailed methodologies for the key in-silico experiments used to generate the data presented above.
Protocol 1: ADMET and Physicochemical Property Prediction using SwissADME
The SwissADME web server is a free and comprehensive tool for predicting the pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]
Methodology:
-
Input Preparation:
-
The chemical structures of the 1,3-benzothiazole-2-amine derivatives are drawn using a 2D chemical editor (e.g., ChemDraw, MarvinSketch) and saved in a standard format such as SMILES (Simplified Molecular Input Line Entry System).
-
-
Submission to SwissADME:
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[1]
-
Paste the list of SMILES strings into the input box. Each SMILES string should be on a new line.
-
Click the "Run" button to initiate the calculations.
-
-
Data Retrieval and Interpretation:
-
The results page provides a comprehensive output for each molecule.
-
Physicochemical Properties: Note the Molecular Weight, number of hydrogen bond donors and acceptors, and the Topological Polar Surface Area (TPSA).
-
Lipophilicity: Record the consensus Log P value, which is an average of multiple prediction methods.
-
Water Solubility: Record the LogS value and the corresponding qualitative solubility class.
-
Pharmacokinetics:
-
GI absorption: Assessed as "High" or "Low".
-
BBB permeant: A "Yes" or "No" prediction indicates the likelihood of crossing the blood-brain barrier.
-
P-gp substrate: Predicts whether the compound is a substrate of the P-glycoprotein efflux pump.
-
CYP Inhibition: Provides predictions for the inhibition of major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). A "Yes" indicates a potential inhibitor.
-
-
Drug-likeness:
-
Evaluate compliance with various drug-likeness rules (Lipinski, Ghose, Veber, Egan, Muegge). The number of violations is reported.
-
The Bioavailability Score provides a probability of the compound having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.[2]
-
-
Medicinal Chemistry: The "PAINS" and "Brenk" filters identify potentially problematic fragments that may lead to false positives in high-throughput screening.
-
Protocol 2: Molecular Docking using AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[3][4] This protocol outlines a typical workflow for docking 1,3-benzothiazole-2-amine derivatives into the ATP-binding pocket of a target protein, such as PI3Kα.
Methodology:
-
Software and Resource Preparation:
-
Software: AutoDock Tools (ADT), AutoDock Vina, and a molecular visualization tool (e.g., PyMOL, Chimera).
-
Receptor Structure: Download the 3D crystal structure of the target protein (e.g., PI3Kα) from the Protein Data Bank (PDB).
-
Ligand Structures: The 3D structures of the 1,3-benzothiazole-2-amine derivatives are generated and energy-minimized using software like Chem3D or Avogadro.
-
-
Receptor Preparation:
-
Open the PDB file of the receptor in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Open the 3D structure of the ligand in AutoDock Tools.
-
Detect the root of the ligand and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
In AutoDock Tools, define a grid box that encompasses the binding site of the receptor. The size and center of the grid box are crucial for a successful docking simulation. For targeted docking, the grid box should be centered on the known active site.
-
-
Docking Simulation with AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run the AutoDock Vina simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Analysis of Docking Results:
-
The output PDBQT file contains multiple binding poses for the ligand, ranked by their binding affinity.
-
Visualize the docking results using PyMOL or Chimera. Load the prepared receptor and the output ligand poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's binding site.
-
Mandatory Visualizations
In-Silico Analysis Workflow
Caption: Workflow for in-silico pharmacokinetic analysis.
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT pathway by 1,3-benzothiazole-2-amine derivatives.
Conclusion
In-silico pharmacokinetic analysis is an indispensable component of modern drug discovery, enabling the early identification and optimization of promising drug candidates. For 1,3-benzothiazole-2-amine derivatives, computational tools like SwissADME and AutoDock Vina provide valuable insights into their ADMET properties, drug-likeness, and potential molecular targets. The methodologies and data presented in this guide offer a framework for researchers to systematically evaluate their compounds and make data-driven decisions in the pursuit of novel therapeutics. The visualization of workflows and biological pathways further aids in the comprehension and communication of these complex processes. By integrating these in-silico strategies, the development of 1,3-benzothiazole-2-amine derivatives with improved pharmacokinetic profiles can be significantly accelerated.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (1,3-Benzothiazol-2-yloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Benzothiazol-2-yloxy)acetic acid and its derivatives are heterocyclic compounds that hold significant interest in medicinal chemistry and drug development. The benzothiazole core is a prominent scaffold found in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an acetic acid moiety via an ether linkage at the 2-position can enhance the molecule's pharmacokinetic profile, for instance, by improving solubility or enabling further functionalization for targeted drug delivery.
This document provides a detailed, two-step protocol for the synthesis of (1,3-Benzothiazol-2-yloxy)acetic acid, starting from the readily available 1,3-benzothiazol-2(3H)-one. The procedure involves an initial N-alkylation reaction to form an ester intermediate, followed by a basic hydrolysis to yield the final carboxylic acid product.
Synthesis Pathway Overview
The synthesis of (1,3-Benzothiazol-2-yloxy)acetic acid is achieved through a two-step process. The first step is the N-alkylation of 1,3-benzothiazol-2(3H)-one with ethyl bromoacetate in the presence of a base, typically potassium carbonate, in an acetone solvent. The resulting intermediate, ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, is then hydrolyzed under basic conditions using sodium hydroxide in an ethanol-water mixture. Subsequent acidification yields the final product, (1,3-Benzothiazol-2-yloxy)acetic acid.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| Step 1: N-Alkylation | |||||
| 1,3-Benzothiazol-2(3H)-one | C₇H₅NOS | 151.19 | 10 | 1.51 | 1.0 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 12 | 2.00 | 1.2 |
| Potassium carbonate | K₂CO₃ | 138.21 | 15 | 2.07 | 1.5 |
| Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | C₁₁H₁₁NO₃S | 237.28 | - | - | - |
| Step 2: Hydrolysis | |||||
| Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | C₁₁H₁₁NO₃S | 237.28 | 8 (assumed) | 1.90 | 1.0 |
| Sodium hydroxide | NaOH | 40.00 | 16 | 0.64 | 2.0 |
| (1,3-Benzothiazol-2-yloxy)acetic acid | C₉H₇NO₃S | 209.22 | - | - | - |
Experimental Protocols
Step 1: Synthesis of Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
This procedure details the N-alkylation of 1,3-benzothiazol-2(3H)-one using ethyl bromoacetate.
Materials:
-
1,3-Benzothiazol-2(3H)-one (1.51 g, 10 mmol)
-
Ethyl bromoacetate (2.00 g, 12 mmol)
-
Anhydrous potassium carbonate (2.07 g, 15 mmol)
-
Acetone (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Rotary evaporator
Methodology:
-
To a 100 mL round-bottom flask, add 1,3-benzothiazol-2(3H)-one (1.51 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetone (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (2.00 g, 12 mmol) dropwise to the stirring suspension.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to yield ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate as a solid.
Step 2: Synthesis of (1,3-Benzothiazol-2-yloxy)acetic acid
This procedure describes the basic hydrolysis of the ester intermediate to the final carboxylic acid product.[1]
Materials:
-
Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate (e.g., 1.90 g, 8 mmol, from Step 1)
-
Sodium hydroxide (0.64 g, 16 mmol)
-
Ethanol (30 mL)
-
Water (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Ice bath
-
Filtration apparatus
Methodology:
-
In a 100 mL round-bottom flask, dissolve ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in 30 mL of ethanol.
-
In a separate beaker, dissolve sodium hydroxide (0.64 g, 16 mmol) in 10 mL of water.
-
Add the sodium hydroxide solution to the flask containing the ester.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the saponification can be monitored by TLC.[2][3][4]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture by adding 1 M HCl dropwise while stirring in an ice bath until the pH is approximately 2-3.
-
A precipitate of (1,3-Benzothiazol-2-yloxy)acetic acid will form.
-
Collect the solid product by suction filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Visualized Workflow
Caption: Reaction scheme for the two-step synthesis of (1,3-Benzothiazol-2-yloxy)acetic acid.
References
Analytical methods for (1,3-Benzothiazol-2-ylmethoxy)acetic acid characterization
Application Note: Characterization of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
Abstract
This application note provides a comprehensive overview of the analytical methods for the characterization of this compound, a molecule of interest in pharmaceutical and materials science research. The protocols detailed herein are intended for researchers, scientists, and drug development professionals. This document outlines the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification. Additionally, a general protocol for thermal analysis is provided to assess the compound's stability.
Introduction
This compound (CAS 99513-52-7) is a heterocyclic compound incorporating a benzothiazole core linked to an acetic acid moiety via a methoxy bridge.[1] The benzothiazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological activities.[2][3] Accurate and robust analytical methods are therefore crucial for the identity, purity, and stability assessment of this compound in research and development settings.
This note details the experimental conditions and expected outcomes for the analysis of this compound using a suite of standard analytical techniques.
Analytical Techniques
A multi-faceted approach is recommended for the comprehensive characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for determining the purity of the compound and for quantitative analysis. A reverse-phase method is typically suitable for this class of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to deduce its elemental composition and fragmentation pattern, further confirming the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid, ether, and the benzothiazole ring system.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and decomposition profile of the compound.
The logical workflow for the characterization of a newly synthesized or obtained batch of this compound is depicted in the following diagram.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | HPLC system with UV or DAD detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30 °C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Standard single pulse with proton decoupling |
| Number of Scans | 16-64 | 1024-4096 |
Expected ¹H and ¹³C NMR Spectral Data (Predicted):
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Benzothiazole CH (4H) | 7.2 - 8.1 (m) | 120 - 155 |
| -O-CH₂- | ~4.8 (s) | ~70 |
| -CH₂-COOH | ~4.2 (s) | ~65 |
| -COOH | >10 (s, broad) | ~170 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[4][5]
Mass Spectrometry (MS)
This protocol details the acquisition of a mass spectrum for molecular weight determination.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Mass spectrometer with Electrospray Ionization (ESI) or GC-MS |
| Ionization Mode | ESI positive or negative ion mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Scan Range | m/z 50 - 500 |
| Solvent | Methanol or Acetonitrile |
Expected Data:
The molecular formula of this compound is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol .[1] The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 224.04 or [M-H]⁻ at m/z 222.02. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is for identifying the key functional groups.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
Instrumentation and Parameters:
| Parameter | Value |
| Instrument | FT-IR Spectrometer |
| Technique | KBr pellet or ATR |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~1700 | C=O stretch of carboxylic acid |
| ~1600, ~1470 | C=C and C=N stretching of benzothiazole ring |
| ~1250 | C-O-C stretch of ether |
| ~750 | C-S stretch |
Note: These are typical ranges for the assigned functional groups.[6][7]
Thermal Analysis
This protocol provides a general method for assessing thermal stability.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | TGA/DSC analyzer |
| Sample Pan | Aluminum or platinum |
| Sample Weight | 5-10 mg |
| Atmosphere | Nitrogen or Air |
| Flow Rate | 20-50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 - 600 °C |
Data Analysis:
The TGA curve will show the weight loss of the sample as a function of temperature, indicating decomposition points. The DSC curve will show endothermic (melting) and exothermic (decomposition) events. Benzothiazole derivatives generally exhibit thermal stability up to around 200-300 °C.[8]
References
- 1. scbt.com [scbt.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (1,3-Benzothiazol-2-ylmethoxy)acetic acid in Antimicrobial Assays
Disclaimer: Extensive literature searches did not yield specific antimicrobial assay data for (1,3-Benzothiazol-2-ylmethoxy)acetic acid. The following application notes and protocols are based on studies of closely related benzothiazole derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The methodologies and expected outcomes are typical for this class of compounds.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The benzothiazole scaffold is a key structural motif in a variety of pharmacologically active molecules.[4][5] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial potential of this compound, based on established methods for analogous compounds.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives
The following tables summarize the antimicrobial activity of various benzothiazole derivatives against a range of bacterial and fungal strains, as reported in the scientific literature. This data is intended to provide a comparative baseline for the expected efficacy of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Benzothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 66c | P. aeruginosa | 3.1–6.2 | Chloramphenicol | - | [2] |
| S. aureus | 3.1–6.2 | Sulphamethoxazole | - | [2] | |
| E. coli | 3.1–6.2 | - | - | [2] | |
| 41c | E. coli | 3.1 | Ciprofloxacin | 12.5 | [2] |
| P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | [2] | |
| 46a/46b | E. coli | 15.62 | Ciprofloxacin | 15.62 | [2] |
| P. aeruginosa | 15.62 | Ciprofloxacin | 15.62 | [2] | |
| A07 | S. aureus | 15.6 | Penicillin | 3.12 | [1] |
| E. coli | 7.81 | Ciprofloxacin | 6.25 | [1] | |
| S. typhi | 15.6 | - | - | [1] | |
| K. pneumoniae | 3.91 | - | - | [1] | |
| 3e | Gram+/Gram- bacteria | 3.12 | Ciprofloxacin | 6.25 | [6] |
| 3n | Fungal strains | 1.56–12.5 | - | - | [6] |
Table 2: Zone of Inhibition for a Benzothiazole Derivative (Compound 16c)
| Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |
| S. aureus | 40.3 ± 0.6 | Ampicillin | 22.0 ± 0.1 | - |
| Sulfadiazine | 21.5 ± 0.6 | - |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are standardized and widely used for the evaluation of novel antimicrobial agents.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or derivative) stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL for bacteria)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin, Penicillin)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.
-
Add 100 µL of the appropriate broth to wells 2 through 12.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (growth control) and well 12 as the negative control (sterility control).
-
Prepare the microbial inoculum by suspending isolated colonies in sterile saline and adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[7][8][9][10]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound (or derivative) solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Standard antibiotic disks (e.g., Ciprofloxacin)
Procedure:
-
Prepare MHA plates with a uniform thickness of 4 mm.[10]
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.
-
Prepare a bacterial lawn by dipping a sterile cotton swab into the standardized inoculum, removing excess fluid, and swabbing the entire surface of the MHA plate in three directions.[7][8]
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the impregnated disks onto the agar surface, ensuring firm contact.[7] Place no more than 12 disks on a 150mm plate and 6 on a 100mm plate.[7]
-
Place a standard antibiotic disk as a positive control.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for antimicrobial susceptibility testing.
Potential Signaling Pathway for Benzothiazole Derivatives
Benzothiazole derivatives have been reported to exert their antimicrobial effects by targeting various essential bacterial enzymes.[2] This diagram illustrates some of the potential mechanisms of action.
Caption: Potential mechanisms of antimicrobial action.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. asm.org [asm.org]
Application of Benzothiazole Derivatives in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and diagnostic applications.[1][4] The structural versatility of the benzothiazole nucleus allows for modifications that can modulate the physicochemical and pharmacokinetic properties of the resulting molecules, making it a highly attractive framework for drug design and development.[5] This document provides detailed application notes on the therapeutic potential of benzothiazole derivatives and protocols for their synthesis and biological evaluation.
Therapeutic Applications and Quantitative Data
Benzothiazole derivatives have shown significant promise in several key therapeutic areas. The following sections summarize their activity, supported by quantitative data to facilitate comparison.
Anticancer Activity
Benzothiazole-based compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases such as EGFR, VEGFR, and PI3K, disruption of microtubule polymerization, and induction of apoptosis.[1][6][7]
Table 1: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference(s) |
| PB11 | U87 (Glioblastoma), HeLa (Cervical) | < 0.05 | PI3K/Akt pathway suppression | [4] |
| Compound 4a | MCF-7 (Breast) | 3.84 | VEGFR-2 inhibitor | [6][8] |
| HCT-116 (Colon) | 5.61 | VEGFR-2 inhibitor | [8] | |
| HepG2 (Liver) | 7.92 | VEGFR-2 inhibitor | [8] | |
| Compound 4c | A549 (Lung) | 3-4.5 | Not specified | [9] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | DNA intercalation | [5] |
| A549 (Lung) | 3.89 | DNA intercalation | [5] | |
| MCF-7 (Breast) | 5.08 | DNA intercalation | [5] | |
| Compound 2e | HCT-116 (Colon) | 6.43 | EGFR and COX-2 inhibitor | [10] |
| A549 (Lung) | 9.62 | EGFR and COX-2 inhibitor | [10] | |
| A375 (Melanoma) | 8.07 | EGFR and COX-2 inhibitor | [10] | |
| Compound 4k | AsPC-1 (Pancreatic) | 10.08 | Not specified | [11][12] |
| BxPC-3 (Pancreatic) | 11.92 | Not specified | [11][12] | |
| Capan-2 (Pancreatic) | 16.87 | Not specified | [11][12] | |
| Compound 4l | AsPC-1 (Pancreatic) | 14.78 | Not specified | [11][12] |
| BxPC-3 (Pancreatic) | 13.67 | Not specified | [11][12] | |
| Capan-2 (Pancreatic) | 33.76 | Not specified | [11][12] |
Antimicrobial Activity
The benzothiazole scaffold is a key component in many antimicrobial agents, exhibiting efficacy against a range of bacteria and fungi.[3][13]
Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Compound 3 | Candida albicans | 25 | [3] |
| Escherichia coli | 25-100 | [3] | |
| Staphylococcus aureus | 50-200 | [3] | |
| Bacillus subtilis | 25-200 | [3] | |
| Compound 4 | Escherichia coli | 25-100 | [3] |
| Compound 10 | Candida albicans | 100 | [3] |
| Compound 12 | Candida albicans | 25 | [3] |
| Compound 19 | Enterococcus faecalis | 12.5 | [13] |
| Staphylococcus aureus | 12.5 | [13] | |
| Compound 17 | Enterococcus faecalis | 25 | [13] |
| Staphylococcus aureus | 25 | [13] | |
| Compound 18 | Enterococcus faecalis | 25 | [13] |
| Staphylococcus aureus | 25 | [13] | |
| Compound 21 | Enterococcus faecalis | 25 | [13] |
| Staphylococcus aureus | 25 | [13] | |
| Compound 16c | Staphylococcus aureus | 0.025 mM | [14] |
Neuroprotective Activity
Certain benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Table 3: Neuroprotective Activity of Representative Benzothiazole Derivatives
| Compound | Target | IC50 (nM) | Reference(s) |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 | |
| Monoamine Oxidase B (MAO-B) | 40.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzothiazole derivative and for key biological assays.
Synthesis of 2-Substituted Benzothiazole Derivatives
A common and effective method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various aldehydes.[15]
Protocol 1: Synthesis of 2-Arylbenzothiazoles via Ultrasonic Irradiation
Materials:
-
2-aminothiophenol
-
Substituted benzaldehyde derivative
-
Ultrasonic probe
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, add 2-aminothiophenol (3.00 mmol) to the desired benzaldehyde derivative (3.00 mmol).
-
Irradiate the mixture using an ultrasonic probe for 20 minutes at room temperature. The reaction is performed solvent- and catalyst-free.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by silica gel column chromatography.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 9.5:0.5 v/v, the ratio may need to be optimized depending on the product).
-
Collect the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the final 2-substituted benzothiazole.
Biological Assays
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
Benzothiazole derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density depends on the cell line and should be determined experimentally.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate (formazan) is visible.
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to ensure complete solubilization of the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22][23]
Materials:
-
Bacterial or fungal strain to be tested
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Benzothiazole derivative (test compound)
-
0.5 McFarland standard
-
Sterile saline or broth
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of the Antimicrobial Agent:
-
Prepare a stock solution of the benzothiazole derivative.
-
Perform a serial two-fold dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL, covering a desired concentration range.
-
-
Preparation of the Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the absorbance of the wells can be read using a microplate reader.
-
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of AChE and is used to screen for its inhibitors.[1][2][24][25][26]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Benzothiazole derivative (test compound)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in this order:
-
Phosphate buffer
-
Test compound at various concentrations
-
DTNB solution
-
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (reaction without the inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which benzothiazole derivatives exert their effects is crucial for rational drug design. Below are diagrams illustrating some of the key signaling pathways targeted by these compounds.
PI3K/Akt Signaling Pathway in Cancer
Several benzothiazole derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently overactive in cancer, promoting cell survival and proliferation.[4][27][28][29]
EGFR/VEGFR Signaling Pathway in Angiogenesis and Cancer
Benzothiazole derivatives can also target receptor tyrosine kinases like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[6][7][8][30][31]
Acetylcholinesterase Inhibition in the Synaptic Cleft
In the context of neurodegenerative diseases, benzothiazole derivatives can act as acetylcholinesterase inhibitors, increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. clyte.tech [clyte.tech]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. benchchem.com [benchchem.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. benchchem.com [benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. policycommons.net [policycommons.net]
- 27. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 29. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of (1,3-Benzothiazol-2-ylmethoxy)acetic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of (1,3-Benzothiazol-2-ylmethoxy)acetic acid libraries to identify novel therapeutic agents. Benzothiazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The fused benzene and thiazole ring system provides a versatile scaffold for interacting with various biological targets.[1][2] This document outlines detailed protocols for primary and secondary screening assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various benzothiazole derivatives from screening studies, providing a reference for expected outcomes and potencies.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiophene based acetamide benzothiazole 21 | MCF-7 (Breast) | MTT Assay | 24.15 | [6] |
| Thiophene based acetamide benzothiazole 21 | HeLa (Cervical) | MTT Assay | 46.46 | [6] |
| Morpholine based thiourea aminobenzothiazole 22 | MCF-7 (Breast) | MTT Assay | 26.43 | [6] |
| Morpholine based thiourea aminobenzothiazole 22 | HeLa (Cervical) | MTT Assay | 45.29 | [6] |
| Morpholine based thiourea bromobenzothiazole 23 | MCF-7 (Breast) | MTT Assay | 18.10 | [6] |
| Morpholine based thiourea bromobenzothiazole 23 | HeLa (Cervical) | MTT Assay | 38.85 | [6] |
| Isoxazole pyrimidine based BTA 34 | Colo205 (Colon) | MTT Assay | 5.04 | [6] |
| Isoxazole pyrimidine based BTA 34 | U937 (Lymphoma) | MTT Assay | 13.9 | [6] |
| Isoxazole pyrimidine based BTA 34 | MCF-7 (Breast) | MTT Assay | 30.67 | [6] |
| Isoxazole pyrimidine based BTA 34 | A549 (Lung) | MTT Assay | 30.45 | [6] |
| Hydrazine based benzothiazole 11 | HeLa (Cervical) | Not Specified | 2.41 | [6] |
| Hydrazine based benzothiazole 11 | COS-7 (Kidney) | Not Specified | 4.31 | [6] |
| Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3 (Breast) | Not Specified | 0.0012 | [6] |
| Substituted bromopyridine acetamide benzothiazole 29 | SW620 (Colon) | Not Specified | 0.0043 | [6] |
| Substituted bromopyridine acetamide benzothiazole 29 | A549 (Lung) | Not Specified | 0.044 | [6] |
| Substituted bromopyridine acetamide benzothiazole 29 | HepG2 (Liver) | Not Specified | 0.048 | [6] |
| Benzothiazole derivative 61 | A549 (Lung) | Not Specified | 10.67 ± 2.02 µg/mL | [6] |
| Benzothiazole derivative 62 | A549 (Lung) | Not Specified | 9.0 ± 1.0 µg/mL | [6] |
| Phenylacetamide derivative 4a-p | Paraganglioma & Pancreatic Cancer Cells | MTT Assay | - | [7] |
| Benzothiazole derivative B7 | A431, A549, H1299 (Cancer Cells) | Not Specified | - | [8] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound 3 | S. aureus | 50 - 200 | 100 - 400 | [9] |
| Compound 3 | B. subtilis | 25 - 200 | 50 - 400 | [9] |
| Compound 3 | E. coli | 25 - 100 | 50 - 200 | [9] |
| Compound 4 | S. aureus | 50 - 200 | 100 - 400 | [9] |
| Compound 4 | B. subtilis | 25 - 200 | 50 - 400 | [9] |
| Compound 4 | E. coli | 25 - 100 | 50 - 200 | [9] |
| Compound 10 | Various | Moderate Activity | - | [9] |
| Compound 12 | Various | Moderate Activity | - | [9] |
Table 3: Enzyme Inhibition by Benzothiazole Derivatives
| Compound ID | Target Enzyme | Effect | Reference |
| Compound 3 | E. coli Dihydroorotase | Most effective inhibitor | [9] |
| Compound 4 | E. coli Dihydroorotase | Second most effective inhibitor | [9] |
| Various | EGFR, VEGFR, PI3K, Topoisomerases | Inhibition | [1] |
| Various | Carbonic Anhydrase | Inhibition | [6] |
Experimental Protocols
Protocol 1: Primary High-Throughput Cell-Based Cytotoxicity Screening
This protocol describes a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess the cytotoxic effects of the compound library on cancer cell lines.
Materials:
-
This compound library compounds dissolved in DMSO
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom cell culture plates
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Addition:
-
Prepare a master plate of the compound library with compounds serially diluted in DMSO.
-
Using an automated liquid handler, transfer 100 nL of each compound solution from the master plate to the corresponding wells of the cell plate. This results in a final concentration range for screening (e.g., 0.1 to 100 µM).
-
Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution to each well.
-
Incubate for 12-18 hours at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot dose-response curves and determine the IC50 values for active compounds.
-
Protocol 2: Secondary Screen - Kinase Inhibition Assay (e.g., AKT Kinase)
This protocol describes a luminescent kinase assay to determine the inhibitory activity of hit compounds from the primary screen against a specific kinase target, such as AKT.
Materials:
-
Hit compounds from the primary screen
-
Recombinant human AKT1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the hit compounds in the kinase assay buffer.
-
Prepare a solution of AKT1 kinase and substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 values for active compounds.
-
Visualizations
Caption: High-throughput screening workflow for benzothiazole libraries.
Caption: Simplified PI3K/AKT signaling pathway targeted by benzothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Article Not Found | Ariston Publications [aristonpubs.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 1,3-Benzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 1,3-benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information is tailored for professionals in research, scientific, and drug development fields, offering insights into efficient synthetic methodologies and the diverse biological applications of these compounds.
Application Notes
1,3-Benzothiazole and its derivatives are a cornerstone in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] The fused benzene and thiazole ring system provides a versatile scaffold for the development of novel therapeutic agents.[2][3] Clinically approved drugs incorporating the benzothiazole moiety include Riluzole for amyotrophic lateral sclerosis (ALS), Pramipexole for Parkinson's disease, and the immunosuppressant Frentizole.[1][2][4]
The therapeutic versatility of benzothiazole derivatives stems from their ability to interact with various biological targets.[2] They have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1][3] In the realm of oncology, certain derivatives have shown potent activity against various cancer cell lines by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and by inducing apoptosis.[1]
Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods for the synthesis of these valuable compounds.[5] This technology offers several advantages, including significantly reduced reaction times, improved product yields, and often milder reaction conditions, contributing to more sustainable chemical processes.[5]
Clinically Relevant 1,3-Benzothiazole Derivatives and Their Mechanisms of Action:
| Drug Name | Therapeutic Use | Mechanism of Action |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Primarily acts as a glutamate antagonist, inhibiting the release of glutamic acid and blocking postsynaptic N-methyl-D-aspartate (NMDA) receptors. It also stabilizes voltage-dependent sodium channels in their inactivated state.[6][7] |
| Pramipexole | Parkinson's Disease, Restless Legs Syndrome | A dopamine agonist with high affinity for D2 and D3 dopamine receptors in the brain. It mimics the action of dopamine to improve motor control.[8][9][10][11][12] |
| Frentizole | Immunosuppressant, Investigational Anticancer Agent | As an immunosuppressant, it inhibits mitogen-induced blastogenesis in lymphocytes.[13] Recent studies suggest it also exhibits antitumor activity by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase.[14][15][16] |
| Thioflavin T | Diagnostic Agent (Alzheimer's Disease) | A fluorescent dye that binds to amyloid-β fibrils, a hallmark of Alzheimer's disease. This binding results in a significant increase in fluorescence, allowing for the visualization of amyloid plaques.[17][18][19][20][21] |
Experimental Protocols
The following protocols provide detailed methodologies for the microwave-assisted synthesis of 1,3-benzothiazole derivatives.
Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol describes a green and efficient synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with various aromatic aldehydes using microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Acetic acid (catalyst)
-
Microwave reactor
-
Glass reaction vessel (10 mL) with a magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL glass reaction vessel equipped with a magnetic stirrer, add 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of acetic acid (2-3 drops).
-
Place the sealed vessel in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 180W for the specified time (see Table 1). The reaction temperature should be maintained around 100°C.
-
Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 8:2 v/v).
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
Add cold ethanol to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Quantitative Data:
The following table summarizes the reaction times and yields for the synthesis of various 2-arylbenzothiazoles using the microwave-assisted protocol compared to conventional heating methods.
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of 2-Arylbenzothiazoles
| Aldehyde | Product | Microwave Method | Conventional Method |
| Time (min) | Yield (%) | ||
| Benzaldehyde | 2-Phenylbenzothiazole | 5 | 92 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 4 | 95 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 6 | 90 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 5 | 88 |
Data compiled from representative literature. Actual results may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 1,3-benzothiazole derivatives.
Caption: General workflow for microwave-assisted synthesis of 1,3-benzothiazoles.
Signaling Pathway: EGFR Inhibition by Benzothiazole Derivatives
Many 1,3-benzothiazole derivatives exhibit anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation.[22][23][24][25] The diagram below illustrates a simplified representation of the EGFR signaling cascade and the point of inhibition by benzothiazole-based compounds.
Caption: Simplified EGFR signaling pathway and inhibition by benzothiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is Pramipexole Dihydrochloride used for? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thioflavin - Wikipedia [en.wikipedia.org]
- 19. Mechanism of thioflavin T binding to amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for (1,3-Benzothiazol-2-ylmethoxy)acetic acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as enzyme inhibitors. This document provides detailed application notes and protocols for investigating the enzyme inhibitory properties of this compound, with a particular focus on its potential as an aldose reductase inhibitor. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. While specific inhibitory data for this compound is not widely published, several structurally related benzothiazole acetic acid derivatives have demonstrated potent inhibition of aldose reductase, suggesting a promising avenue of research for this compound.
Target Enzyme: Aldose Reductase
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is therefore a key therapeutic target for the prevention and treatment of these conditions.
Data Presentation: Inhibitory Activity of Structurally Related Benzothiazole Derivatives
| Compound Name | Target Enzyme | IC50 Value | Reference Compound |
| [6-methyl-3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acid | Aldose Reductase | 8 nM | N/A |
| 4-(4,5,7-Tri-fluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid | Aldose Reductase | 9.5 nM | N/A |
| 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid | Aldose Reductase | 30 nM | N/A |
| [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid | Aldose Reductase | 2.1 nM | N/A |
| 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid | Aldose Reductase | 5 nM | N/A |
| 3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid | Aldose Reductase | 52.2 nM | N/A |
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of this compound against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.
Materials and Reagents:
-
Recombinant human aldose reductase (rhAR)
-
This compound (test compound)
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.067 M, pH 6.2)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
-
Epalrestat or other known aldose reductase inhibitor (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, this compound, in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound in phosphate buffer to achieve final assay concentrations ranging from nanomolar to micromolar. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of NADPH in phosphate buffer (e.g., 2.5 mM).
-
Prepare a stock solution of DL-glyceraldehyde in phosphate buffer (e.g., 50 mM).
-
Dilute the recombinant human aldose reductase in phosphate buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or vehicle control - buffer with DMSO)
-
Aldose reductase solution
-
NADPH solution
-
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
The percent inhibition is calculated using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Aldose Reductase Signaling Pathway
Caption: Aldose Reductase Pathway and Inhibition.
Experimental Workflow for Aldose Reductase Inhibition Assay
Caption: Workflow for In Vitro Inhibition Assay.
In Vitro Evaluation of Novel Benzothiazole Analogues: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of novel benzothiazole analogues. Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to target various cellular processes involved in cancer cell growth and proliferation, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways.[3][4] The following sections offer a guide to assessing the cytotoxic potential and understanding the mechanism of action of new benzothiazole-based compounds.
Application Note 1: Determination of Cytotoxic Activity
A primary step in evaluating novel anticancer compounds is to determine their cytotoxic effect on various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Quantitative Data: Cytotoxicity of Benzothiazole Analogues
The following table summarizes the IC50 values of various novel benzothiazole analogues against a panel of human cancer cell lines, as reported in recent literature. These values demonstrate the potent and sometimes selective nature of these compounds.
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4d | C6 | Rat Brain Glioma | 0.03 | [5] |
| A549 | Human Lung Adenocarcinoma | > 1 | [6] | |
| MCF-7 | Human Breast Adenocarcinoma | > 1 | [6] | |
| HT-29 | Human Colorectal Adenocarcinoma | > 1 | [6] | |
| NIH3T3 | Mouse Embryo Fibroblast | > 1 | [6] | |
| Compound 4a | C6 | Rat Brain Glioma | 0.03 | [5] |
| Compound 4e | C6 | Rat Brain Glioma | 0.04 | [6] |
| Compound 4h | C6 | Rat Brain Glioma | 0.05 | [6] |
| Compound 19 | MCF-7 | Human Breast Cancer | 0.30 | [7] |
| U87 MG | Human Glioblastoma | 0.45 | [7] | |
| A549 | Human Lung Cancer | 0.38 | [7] | |
| HCT116 | Human Colorectal Cancer | 0.35 | [7] | |
| Compound 46 | H460 | Human Lung Cancer | 0.01 | [7] |
| MKN-45 | Human Gastric Cancer | 0.06 | [7] | |
| HT-29 | Human Colorectal Cancer | 0.18 | [7] | |
| Compound 55 | HT-29 | Human Colorectal Cancer | 0.024 | [2] |
| H460 | Human Lung Cancer | 0.29 | [2] | |
| PB11 | U87 | Human Glioblastoma | < 0.05 | [8] |
| HeLa | Human Cervix Cancer | < 0.05 | [8] | |
| Compound 7l | HeLa | Human Cervix Cancer | 2.659 | [9] |
| HCT116 | Human Colorectal Cancer | 2.527 | [9] |
Note: The cytotoxic activity and selectivity can vary significantly based on the specific substitutions on the benzothiazole scaffold.[6][10]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]
Materials:
-
Novel benzothiazole analogues
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)[14]
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[11][16]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the benzothiazole analogue in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations for testing (e.g., 0.01 µM to 100 µM).[11]
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the benzothiazole compounds. Include wells for vehicle control (medium with DMSO) and untreated control.[11]
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[11][16]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][13]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the MTT to insoluble purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][16] Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][13] A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.
Application Note 2: Elucidating the Mechanism of Cell Death
After confirming cytotoxicity, the next step is to investigate the mechanism through which the benzothiazole analogues induce cell death. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and arrest of the cell cycle at specific checkpoints.[3]
Experimental Protocol: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[14]
Materials:
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the benzothiazole analogue at its IC50 concentration (and a control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.
Experimental Protocol: Cell Cycle Analysis
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Benzothiazole compounds have been shown to cause cell cycle arrest at the G1 or G2/M phase.[17][18]
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates with the desired concentrations of the benzothiazole analogue for 24-48 hours.
-
Cell Harvesting: Collect all cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to visualize the cell cycle distribution.[17][19]
Application Note 3: Signaling Pathway & Target Analysis
Understanding the molecular targets and signaling pathways modulated by benzothiazole analogues is crucial for drug development. These compounds are known to inhibit protein kinases and interfere with major signaling cascades that regulate cell proliferation, survival, and apoptosis.[4][9]
Key Signaling Pathways Modulated by Benzothiazole Analogues
-
PI3K/AKT/mTOR Pathway: This is a critical pathway for cell survival and proliferation. Benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.[7][8]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of Ras/MEK/ERK signaling by benzothiazole compounds can lead to G2/M cell cycle arrest.[18]
-
EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer. Some benzothiazoles can downregulate EGFR protein levels, thereby inhibiting downstream pathways like JAK/STAT and PI3K/Akt.[4][20]
Experimental Protocol: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to confirm the upregulation or downregulation of key proteins in a signaling cascade, as well as their phosphorylation status.[21]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Caspase-3, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the benzothiazole analogue for the desired time. Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-PAGE gel for electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The band intensity can be quantified to determine the relative change in protein expression or phosphorylation.[21]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study | Semantic Scholar [semanticscholar.org]
- 21. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Molecular Docking Studies of 1,3-Benzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting molecular docking studies on 1,3-benzothiazole derivatives. The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] Molecular docking serves as a pivotal computational tool to predict the binding modes of these derivatives with their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.
Application Note 1: Antimicrobial Agents
1,3-benzothiazole derivatives have been extensively investigated for their potential as antimicrobial agents.[4] Molecular docking studies have been instrumental in elucidating their mechanisms of action, which often involve the inhibition of essential bacterial enzymes. Key targets include DNA gyrase, responsible for DNA replication, and enzymes in crucial biosynthetic pathways like Dihydropteroate Synthase (DHPS) and dihydroorotase.[1][5][6][7][8]
Data Presentation: Antimicrobial Activity
The following table summarizes the molecular docking scores and corresponding in vitro antimicrobial activities (Minimum Inhibitory Concentration - MIC) of various 1,3-benzothiazole derivatives against key bacterial targets.
| Target Protein (PDB ID) | Derivative/Compound | Docking Score (kcal/mol) | Organism | MIC (µg/mL) | Reference |
| DNA Gyrase (3G75) | BTC-j | -5.54 | E. coli | 3.125 | [5] |
| DNA Gyrase (3G75) | BTC-j | -5.54 | B. subtilis | 6.25 | [5] |
| DNA Gyrase (3G75) | BTC-j | -5.54 | S. aureus | 12.5 | [5] |
| E. coli Dihydroorotase | Compound 3 | -5.02 | E. coli | 25-100 | [1][7] |
| E. coli Dihydroorotase | Compound 10 | -5.02 | S. aureus | 50-200 | [1][7] |
| DHPS (3TYE) | Compound 16b | N/A (IC50 = 7.85 µg/mL) | S. aureus | < 0.025 mM | [6][9] |
| DHPS (3TYE) | Compound 16c | N/A (IC50 comparable to standard) | S. aureus | 0.025 mM | [6][9] |
| Dehydrosqualene Synthase | Compound 63b | -9.92 | B. subtilis | 1.9 (for 63a) | [10] |
Experimental Workflow: Antimicrobial Drug Discovery
The general workflow for an in-silico study of benzothiazole derivatives as antimicrobial agents is depicted below. This process integrates computational screening with experimental validation.
Caption: In-silico to in-vitro workflow for antimicrobial agent discovery.
Application Note 2: Anticancer Agents
Benzothiazole derivatives have emerged as promising candidates for anticancer drug development, targeting various protein kinases and signaling pathways implicated in cancer progression.[11][12] Molecular docking has been crucial for understanding how these compounds interact with the ATP-binding sites of kinases like EGFR, FGFR-1, and p56lck, leading to the inhibition of tumor growth and proliferation.[11][13][14]
Data Presentation: Anticancer Activity
The table below summarizes docking results and corresponding in vitro anticancer activity (IC50) for several benzothiazole derivatives against cancer-related protein targets.
| Target Protein (PDB ID) | Derivative/Compound | Docking Score | Cell Line | IC50 | Reference |
| p56lck (1QPC) | Compound 1 | Identified as competitive inhibitor | N/A | N/A | [11] |
| EGFR (2ITY) | Compound 5i | N/A | MCF-7 | 24 µg/mL | [13] |
| EGFR (2ITY) | Compound 5d | N/A | MCF-7 | 32 µg/mL | [13] |
| FGFR-1 | Compound 3 | N/A (IC50 = 16.31 nM) | MCF-7 | 0.73 µM | [14] |
| FGFR-1 | Compound 8 | N/A (IC50 = 18.08 nM) | MCF-7 | 0.77 µM | [14] |
| VEGFR-2 | Thiazole Derivative 4c | N/A (IC50 = 0.15 µM) | MCF-7 | 2.57 µM | [12] |
Signaling Pathway: EGFR Inhibition
Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Upon binding its ligand, EGFR dimerizes and autophosphorylates, activating downstream pathways that promote cell proliferation. Benzothiazole derivatives can act as inhibitors by competing with ATP in the kinase domain, thus blocking this signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by a benzothiazole derivative.
Application Note 3: Anticonvulsant Agents
The potential of 1,3-benzothiazole derivatives as anticonvulsant agents has been explored through their interaction with γ-aminobutyric acid-aminotransferase (GABA-AT).[2][15] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, these compounds can increase GABA levels in the brain, leading to a reduction in neuronal excitability.[15]
Data Presentation: Anticonvulsant Activity
Docking studies have been performed to evaluate the binding affinity of benzothiazole analogues for the GABA-AT protein, with results compared to standard drugs.
| Target Protein (PDB ID) | Derivative/Compound | Binding Affinity (kcal/mol) | Reference Drug | Binding Affinity (kcal/mol) | Reference |
| GABA-AT | Analogue A14 | -6.6 | Vigabatrin | -5.2 | [2] |
| GABA-AT | Analogue A9 | -6.1 | Vigabatrin | -5.2 | [2] |
| GABA-AT | Analogue A12 | -6.1 | Vigabatrin | -5.2 | [2] |
| GABA-AT | Analogue A11 | -6.0 | Vigabatrin | -5.2 | [2] |
| GABA-AT (1OHV) | SDZ64 | -121.56 (MolDock Score) | Phenytoin | -73.63 (MolDock Score) | [15] |
| GABA-AT (1OHV) | SDZ51 | -115.01 (MolDock Score) | Carbamazepine | -62.45 (MolDock Score) | [15] |
Logical Relationship: Mechanism of Action
The mechanism by which benzothiazole derivatives exert their anticonvulsant effect via GABA-AT inhibition can be visualized as a direct logical relationship.
Caption: Mechanism of GABA-AT inhibition for anticonvulsant activity.
Protocols: Molecular Docking of 1,3-Benzothiazole Derivatives
This section provides a generalized yet detailed protocol for performing molecular docking studies. The example uses a bacterial enzyme target and common open-source software like AutoDock Vina.
Software and Hardware Requirements
-
Hardware: A modern multi-core workstation is recommended for efficient calculations.
-
Software:
-
Ligand Drawing: MarvinSketch or ChemDraw.
-
Protein Visualization: UCSF Chimera or Discovery Studio Visualizer.[2]
-
Docking Engine: AutoDock Vina.[2]
-
File Preparation: AutoDock Tools (ADT) or a similar utility for creating PDBQT files.
-
Data Bank: Protein Data Bank (PDB) for sourcing protein crystal structures.
-
Protocol for Protein Preparation
-
Obtain Structure: Download the X-ray crystal structure of the target protein from the PDB (e.g., PDB ID: 3G75 for DNA gyrase).
-
Clean Protein: Open the PDB file in UCSF Chimera or ADT. Remove all non-essential components, including water molecules, co-crystallized ligands, and any co-factors not essential for the binding interaction being studied.
-
Repair Structure: Check for and repair any missing atoms or residues.
-
Add Hydrogens: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Assign Charges: Add Kollman charges to the protein atoms.
-
Save for Docking: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Protocol for Ligand Preparation
-
Draw Structure: Draw the 2D structure of the 1,3-benzothiazole derivative using MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.
-
Define Torsion: Define the rotatable bonds (torsions) within the ligand to allow for flexibility during the docking process. This is typically handled automatically by ADT.
-
Save for Docking: Save the final ligand structure in the PDBQT file format.
Protocol for Docking Simulation
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. This is often the pocket where the co-crystallized ligand was bound or a site predicted by literature or prediction servers.
-
Using ADT, define a 3D grid box that encompasses the entire binding site. The size should be large enough to allow the ligand to move and rotate freely but small enough to focus the search.
-
-
Configure Docking Parameters: Create a configuration text file (conf.txt) that specifies the file paths for the protein receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search (a higher value increases calculation time but also the chance of finding the best binding mode).
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared PDBQT files and the configuration file.
-
vina --config conf.txt --log log.txt
-
Protocol for Post-Docking Analysis
-
Analyze Binding Scores: The primary output from Vina is a binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.
-
Visualize Binding Poses: Load the protein PDBQT and the output ligand PDBQT file (which contains multiple predicted binding poses) into UCSF Chimera or Discovery Studio Visualizer.
-
Identify Key Interactions: For the best-scoring pose, analyze the non-covalent interactions between the benzothiazole derivative and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking.[1] For example, a study found that active benzothiazoles formed hydrogen bonds with LEU222 or ASN44 residues in E. coli dihydroorotase.[1][7][16]
-
Compare with Controls: Dock known inhibitors or standard drugs (e.g., Ciprofloxacin for DNA gyrase) using the same protocol and compare their binding scores and interactions with your test compounds.[4][10] This helps validate the docking protocol and provides a benchmark for activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors for Anti-breast Cancer Agents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am experiencing low yields in the first step of the synthesis, the formation of 2-(chloromethyl)benzothiazole. What are the common causes and how can I improve the yield?
Low yields in the synthesis of 2-(chloromethyl)benzothiazole can stem from several factors. The primary synthetic routes involve either the reaction of 2-aminothiophenol with chloroacetyl chloride or the chlorination of 2-hydroxymethylbenzothiazole.
Common Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. For the reaction of 2-aminothiophenol with chloroacetyl chloride, microwave irradiation for 10 minutes at 500 W has been shown to give high yields (around 87%). For the chlorination of 2-hydroxymethylbenzothiazole with triphenylphosphine and carbon tetrachloride, refluxing for 5 hours is recommended.
-
Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product. Careful control of reaction conditions is crucial. When using chloroacetyl chloride, dropwise addition can help to control the exothermicity of the reaction and minimize side product formation.
-
Purification Losses: Significant loss of product can occur during the workup and purification steps. Column chromatography on silica gel is a common method for purification. Ensure the correct eluent system is used to achieve good separation. A petroleum ether/acetone (10:1 v:v) mixture has been reported to be effective.[1]
-
Purity of Starting Materials: The purity of 2-aminothiophenol is critical. It is prone to oxidation, which can lead to the formation of disulfide impurities and subsequently lower yields. It is advisable to use freshly purified 2-aminothiophenol or to purify it by distillation or recrystallization before use.
Q2: My Williamson ether synthesis to produce ethyl (1,3-benzothiazol-2-ylmethoxy)acetate is giving a low yield. What are the key parameters to optimize?
The Williamson ether synthesis is an S_N2 reaction between an alkoxide and an alkyl halide. Optimizing this step is critical for the overall yield of this compound.
Key Optimization Parameters:
-
Choice of Base: A suitable base is required to deprotonate the ethyl glycolate, forming the nucleophilic alkoxide. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH).[2][3] The choice of base can significantly impact the reaction rate and yield. Stronger bases like NaH will ensure complete deprotonation but require anhydrous conditions. K₂CO₃ is a milder and easier-to-handle alternative.
-
Solvent Selection: The solvent plays a crucial role in S_N2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[2]
-
Reaction Temperature and Time: The reaction is typically carried out at temperatures ranging from room temperature to 100°C.[1] The optimal temperature and reaction time should be determined empirically, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 1 to 8 hours.[1]
-
Stoichiometry of Reactants: Using a slight excess of the ethyl glycolate and the base can help to drive the reaction to completion. However, a large excess should be avoided to prevent complications during purification.
Q3: During the final hydrolysis step to obtain this compound, I am observing incomplete conversion or degradation of the product. What are the recommended hydrolysis conditions?
The hydrolysis of the ethyl ester to the final carboxylic acid can be achieved under either acidic or basic conditions. The choice of method can affect the yield and purity of the final product.
Recommended Hydrolysis Conditions:
-
Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as it is generally an irreversible reaction, leading to higher conversion.[4]
-
Reagents: A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol or ethanol is commonly used. Lithium hydroxide (LiOH) is also an effective alternative.[5][6]
-
Procedure: The ester is typically heated under reflux with the basic solution until the reaction is complete (monitored by TLC).[4]
-
Workup: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the carboxylic acid. The product can then be isolated by filtration or extraction.[4][5]
-
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, and a large excess of water is required to drive the equilibrium towards the products.[4][7]
-
Reagents: A dilute aqueous solution of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is used.[6]
-
Procedure: The ester is heated under reflux with the acidic solution.
-
Troubleshooting Hydrolysis:
-
Incomplete Hydrolysis: If the reaction is incomplete, increasing the reaction time, temperature, or the concentration of the acid or base may be necessary.
-
Product Degradation: Benzothiazole derivatives can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. If degradation is observed, using milder conditions (e.g., lower temperature, shorter reaction time, or a weaker base like LiOH) is recommended.
Frequently Asked Questions (FAQs)
Q4: What is a typical experimental protocol for the synthesis of 2-(chloromethyl)benzothiazole?
A common and high-yielding protocol involves the reaction of 2-aminothiophenol with chloroacetyl chloride under microwave irradiation.
Experimental Protocol:
-
To a solution of 2-aminothiophenol (1 g, 7.93 mmol) in acetic acid (15 mL), add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise.
-
Irradiate the reaction mixture in a microwave oven at 500 W for 10 minutes.
-
After cooling, pour the mixture onto crushed ice (100 mL) and basify with 5 M NaOH.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel (petroleum ether/acetone, 10:1 v/v) to yield 2-(chloromethyl)benzothiazole as a yellow solid. The expected yield is approximately 87%.[1]
Q5: Can you provide a general procedure for the Williamson ether synthesis of ethyl (1,3-benzothiazol-2-ylmethoxy)acetate?
The following is a general procedure based on the principles of the Williamson ether synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve ethyl glycolate (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handle with care under an inert atmosphere) to the solution and stir for 30 minutes at room temperature to form the alkoxide.
-
Add a solution of 2-(chloromethyl)benzothiazole (1 equivalent) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80°C and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q6: What are the potential side reactions in the Williamson ether synthesis step?
The main side reaction to consider is elimination (E2), which can compete with the desired substitution (S_N2) reaction.
-
Elimination (E2) Reaction: The alkoxide is a strong base and can abstract a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. However, with a primary alkyl halide like 2-(chloromethyl)benzothiazole, the S_N2 reaction is generally favored. To minimize the E2 side reaction, it is advisable to use the least sterically hindered base possible and to avoid excessively high reaction temperatures.
Q7: How can I purify the final product, this compound?
The purification of the final carboxylic acid product typically involves recrystallization or column chromatography.
-
Recrystallization: After acidification and isolation of the crude product, it can be recrystallized from a suitable solvent system. A mixture of ethanol and water is often a good starting point for recrystallization of polar organic compounds.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. The eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is a common choice.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-(chloromethyl)benzothiazole
| Starting Material | Reagents | Solvent | Method | Reaction Time | Yield (%) | Reference |
| 2-Aminothiophenol | Chloroacetyl chloride | Acetic Acid | Microwave | 10 min | 86.8 | [1] |
| 2-Hydroxymethylbenzothiazole | Triphenylphosphine, Carbon tetrachloride | Toluene | Reflux | 5 h | 85 | [1] |
Table 2: Recommended Conditions for Williamson Ether Synthesis
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, NaH | Effective for deprotonation of the alcohol. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor S_N2 reactions.[2] |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction without promoting side reactions.[1] |
| Alkyl Halide | Primary (e.g., 2-(chloromethyl)benzothiazole) | Minimizes competing E2 elimination reactions. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
Technical Support Center: Purification of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of (1,3-Benzothiazol-2-ylmethoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and acid-base extraction. For highly impure samples or to remove closely related impurities, column chromatography may also be employed.
Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A2: A yellow or brown discoloration in the final product often indicates the presence of oxidized impurities or residual starting materials from the synthesis. Treatment of the crude product with activated charcoal during recrystallization can effectively adsorb these colored impurities. Ensure that the amount of charcoal is minimal to avoid significant loss of the desired product.
Q3: I am experiencing a low yield after purification. What are the potential reasons?
A3: Low recovery can result from several factors:
-
Incomplete precipitation/crystallization: Ensure the solution is sufficiently cooled for an adequate period to allow for maximum crystal formation.
-
Using an excessive amount of solvent during recrystallization: This can lead to a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Product loss during transfers: Be meticulous during the transfer of solutions and solids to minimize physical loss of the material.
-
Incorrect pH for extraction: During acid-base extraction, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylic acid for extraction into the organic layer.
Q4: What are the expected physical and analytical properties of pure this compound?
A4: The following table summarizes the key physical and analytical data for this compound.
| Property | Value |
| CAS Number | 99513-52-7[1][2] |
| Molecular Formula | C₁₀H₉NO₃S[1][2] |
| Molecular Weight | 223.25 g/mol [2] |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% - 98%[3][4] |
| Melting Point | While a specific melting point for this exact compound is not readily available in the searched literature, a closely related compound, (2-Benzothiazolylthio)acetic acid, has a melting point of 157-160 °C.[5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Residue Instead of Crystals During Recrystallization | The solvent may be too nonpolar, or the solution is being cooled too rapidly. Impurities can also inhibit crystallization. | - Try a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available. |
| Product is Contaminated with Starting Material | Incomplete reaction during synthesis. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup. - If starting materials are present in the crude product, an additional purification step like column chromatography may be necessary. |
| Broad Melting Point Range | The presence of impurities or residual solvent. | - Re-purify the product using the appropriate method (recrystallization or column chromatography). - Ensure the purified product is thoroughly dried under vacuum to remove any trapped solvent. |
| Unexpected Peaks in NMR Spectrum | Residual solvent, unreacted starting materials, or byproducts. | - Compare the spectrum with known solvent peaks. - Analyze the starting material's NMR to identify any unreacted components. - Consider the reaction mechanism to predict potential byproducts and use appropriate purification techniques to remove them. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or glacial acetic acid)[3]
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate the acidic product from neutral or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃)
-
Aqueous acidic solution (e.g., 1M HCl)
-
Separatory funnel
-
Beakers and flasks
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with an aqueous basic solution. The carboxylic acid will deprotonate and move into the aqueous layer as its salt. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers containing the salt of the desired product.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with an aqueous acid solution until the product precipitates out (typically pH < 2).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
Visualizing Experimental Workflows
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step workflow for purification by recrystallization.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. CAS 6295-57-4 | 8H66-1-3P | MDL MFCD00227391 | (Benzothiazol-2-ylthio)acetic acid | SynQuest Laboratories [synquestlabs.com]
- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. derpharmachemica.com [derpharmachemica.com]
Optimizing Benzothiazole Synthesis: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of benzothiazole and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during benzothiazole synthesis, helping you to improve yields and product purity.
Question: Why is my benzothiazole synthesis resulting in a low yield?
Answer: Low yields in benzothiazole synthesis can be attributed to several factors. The most common issues include incomplete reactions, suboptimal reaction conditions, and the occurrence of side reactions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For instance, in some cyclization reactions, a stepwise increase in temperature can be beneficial.[1]
-
-
Suboptimal Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and overall yield.
-
Solution: Experiment with varying the catalyst loading to find the optimal concentration for your specific reaction. Both insufficient and excessive amounts of catalyst can be detrimental.
-
-
Improper Temperature Control: Temperature is a critical parameter in benzothiazole synthesis.
-
Solution: Maintain a stable and optimal temperature throughout the reaction. Excessively high temperatures can lead to the formation of byproducts and decomposition of starting materials or products.[1]
-
-
Oxidation of Starting Material: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of a disulfide dimer and other unwanted side products.
-
Solution: Use freshly purified 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Question: I am observing significant byproduct formation. How can I identify and minimize it?
Answer: Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired benzothiazole derivative.
Common Byproducts and Prevention Strategies:
-
Disulfide Dimers: The oxidation of 2-aminothiophenol can lead to the formation of 2,2'-dithiobis(aniline).
-
Prevention: As mentioned previously, conducting the reaction under an inert atmosphere and using fresh, high-purity 2-aminothiophenol is crucial.
-
-
Over-oxidation Products: In reactions involving an oxidizing agent, the desired product can sometimes be further oxidized.
-
Prevention: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Consider using milder oxidizing agents.
-
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the final product mixture.
-
Solution: Optimize reaction parameters such as time, temperature, and catalyst concentration to drive the reaction to completion. Monitor the reaction's progress via TLC.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzothiazoles?
A1: The most prevalent method is the condensation reaction of 2-aminothiophenol with various electrophilic partners.[2] These include:
-
Aldehydes
-
Ketones
-
Carboxylic acids
-
Acyl chlorides
Q2: How can I purify my synthesized benzothiazole derivative?
A2: Purification techniques for benzothiazoles typically involve:
-
Recrystallization: This is a common method for purifying solid benzothiazole derivatives. The choice of solvent is crucial and should be determined based on the solubility of the product and impurities.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is often employed.[3] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.
-
Acid-Base Extraction: If the benzothiazole derivative has a basic nitrogen atom, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The benzothiazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: Are there any "green" or more environmentally friendly methods for benzothiazole synthesis?
A3: Yes, significant research has been dedicated to developing greener synthetic routes for benzothiazoles. These methods often focus on:
-
Use of Water as a Solvent: Several protocols have been developed that utilize water as a reaction medium, reducing the need for volatile organic compounds.
-
Catalyst-Free Reactions: Some synthetic approaches proceed efficiently without the need for a catalyst, simplifying the workup procedure and reducing waste.[4]
-
Use of Recyclable Catalysts: Heterogeneous catalysts that can be easily recovered and reused are being explored to improve the sustainability of the synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption.[5]
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzothiazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | DMSO | 100 | 8 | 95.8 | CN103073520B |
| H2O2/HCl | Ethanol | Room Temp. | 1 | 85-94 | [3] |
| β-cyclodextrin | Water | 60 | 1 | 75-95 | [3] |
| SnP2O7 | None | Room Temp. | 0.13-0.58 | 87-95 | [5] |
| NaHSO4-SiO2 | None | Room Temp. | - | High | [6] |
Table 2: Effect of Solvent on the Synthesis of 2-Substituted Benzothiazoles
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-aminothiophenol, benzaldehyde | None | DMSO | 100 | 97.5 | CN103073520B |
| 2-aminothiophenol, benzaldehyde | H2O2/HCl | Ethanol | Room Temp. | 94 | [3] |
| 2-aminothiophenol, various aldehydes | β-cyclodextrin | Water | 60 | 75-95 | [3] |
| 2-aminothiophenol, various aldehydes | None | Dichloromethane | Room Temp. | 96 (dihydro) | [7] |
| 2-aminothiophenol, benzoic acid | PPA | - | 220 | 50-60 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
This protocol provides a general procedure for the synthesis of 2-phenylbenzothiazole. Optimization may be required for different substrates.
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in DMSO.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the DMSO and water by vacuum distillation.
-
The residue can be purified by recrystallization to obtain the final product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Stability and degradation of (1,3-Benzothiazol-2-ylmethoxy)acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (1,3-Benzothiazol-2-ylmethoxy)acetic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a benzothiazole ring, an ether linkage, and a carboxylic acid group, several degradation pathways can be anticipated under stress conditions such as acid, base, oxidation, and photolysis. The primary points of susceptibility are the ether linkage and the benzothiazole ring itself.
-
Acidic and Basic Hydrolysis: The ether linkage is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely yield 2-(hydroxymethyl)-1,3-benzothiazole and glycolic acid. Base-catalyzed hydrolysis, although generally less favorable for ethers, could potentially lead to similar products under harsh conditions.
-
Oxidative Degradation: The benzothiazole ring is prone to oxidation. Common oxidative degradation pathways for benzothiazoles involve hydroxylation of the benzene ring portion of the molecule.[1] The sulfur atom in the thiazole ring can also be a target for oxidation, potentially leading to sulfoxide or sulfone derivatives, or even ring opening.
-
Photodegradation: Benzothiazole derivatives are known to be sensitive to UV light.[2][3] Photolytic degradation can be complex, potentially leading to radical-mediated reactions, dimerization, or the formation of photoproducts like 2-hydroxybenzothiazole.[3]
Q2: I am observing a new peak in my HPLC chromatogram after storing my sample in an acidic solution. What could this impurity be?
A2: A new peak appearing under acidic conditions strongly suggests hydrolytic degradation. The most probable degradation product is from the cleavage of the ether bond, resulting in the formation of 2-(hydroxymethyl)-1,3-benzothiazole. You may also see a corresponding increase in the peak for glycolic acid if your chromatographic conditions allow for its detection. To confirm the identity of the new peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) should be employed to determine its mass-to-charge ratio.
Q3: My solution of this compound turned a slight yellow color after exposure to light. Is this expected?
A3: Yes, discoloration upon exposure to light can be an indication of photolytic degradation. Benzothiazole-containing compounds can undergo complex photochemical reactions.[2] The formation of colored degradants is a common outcome. It is crucial to protect solutions of this compound from light to maintain their integrity. We recommend storing solutions in amber vials or in the dark.
Q4: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A4: To ensure the stability of your solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. If aqueous solutions are needed, prepare them fresh and consider using buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
pH Control: Avoid strongly acidic or basic conditions if possible, as these can catalyze hydrolysis.[4]
-
Protection from Light: Store all solutions, both stock and working solutions, in light-resistant containers such as amber glass vials.[3]
-
Temperature Control: For long-term storage, keep solutions at refrigerated (2-8 °C) or frozen temperatures. For daily use, solutions should be kept cool.
-
Inert Atmosphere: If oxidative degradation is a concern, consider purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
-
Symptom: A significant decrease in the peak area of this compound in your analytical method (e.g., HPLC) over a short period.
-
Possible Causes:
-
pH Instability: The solution may be too acidic or too basic, leading to rapid hydrolysis of the ether linkage.
-
Oxidative Stress: The presence of oxidizing agents in the solvent or exposure to air and light can cause oxidative degradation.
-
Photodegradation: The solution is being exposed to ambient or UV light.
-
-
Troubleshooting Steps:
-
Measure the pH of your solution. If it is outside the neutral range, consider using a buffer.
-
Prepare fresh solutions using de-gassed solvents and store them under an inert atmosphere.
-
Ensure that the solution is protected from light at all times.
-
Review the composition of your matrix for any potentially reactive components.
-
Issue 2: Appearance of Multiple Unknown Peaks in Chromatogram
-
Symptom: Your chromatogram shows several new, unidentified peaks after sample preparation or storage.
-
Possible Causes:
-
Multiple Degradation Pathways: The compound may be degrading through several mechanisms simultaneously (e.g., hydrolysis and oxidation).
-
Secondary Degradation: Primary degradation products may themselves be unstable and are breaking down further.
-
-
Troubleshooting Steps:
-
Use a stability-indicating analytical method with sufficient resolution to separate all degradants.
-
Employ LC-MS to obtain mass information for the unknown peaks to help in their identification.
-
Perform systematic forced degradation studies (see Experimental Protocols below) to understand which stress conditions produce which degradants. This can help in identifying the peaks observed in your sample.
-
Data Presentation
The following tables present hypothetical but representative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers on expected outcomes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | ~15% | 1 major, 1 minor |
| 0.1 M NaOH | 24 hours | 60 °C | ~10% | 1 major |
| 3% H₂O₂ | 24 hours | Room Temp | ~25% | 2 major, several minor |
| Thermal (Solid) | 48 hours | 80 °C | < 2% | 0 |
| Photolytic (Solution) | 24 hours | Room Temp | ~30% | >3 |
Table 2: Chromatographic Data of Potential Degradants (Illustrative)
| Compound | Retention Time (min) | Potential Identity |
| This compound | 10.5 | Parent Compound |
| Degradant 1 | 8.2 | 2-(hydroxymethyl)-1,3-benzothiazole |
| Degradant 2 | 11.8 | Hydroxylated Parent Compound |
| Degradant 3 | 12.5 | Oxidized Benzothiazole Ring Product |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M hydrochloric acid.
-
Incubate the vial at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M sodium hydroxide.
-
Incubate the vial at 60 °C for 24 hours.
-
At the same specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Use the same 1 mg/mL stock solution as in the hydrolysis study.
-
Oxidative Stress:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for immediate analysis.
-
-
Analysis: Analyze the samples by HPLC. Note that some degradation products might be highly polar.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 0.1 mg/mL.
-
Exposure:
-
Place the solution in a photostability chamber and expose it to a light source that complies with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
The total illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to monitor for any thermal degradation.
-
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.
Visualizations
References
- 1. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Overcoming Solubility Issues of Benzothiazole Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions to the common challenge of poor benzothiazole solubility in biological assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my benzothiazole compounds have poor aqueous solubility?
A: Benzothiazole derivatives are often characterized by their rigid, aromatic, and lipophilic (hydrophobic) structures. These features lead to strong intermolecular forces in the solid state (high crystal lattice energy) and unfavorable interactions with water, resulting in low aqueous solubility. It's a widespread issue, with some estimates suggesting that up to 90% of new chemical entities in development pipelines are poorly soluble.[1]
Q2: What is the standard solvent for preparing a high-concentration stock solution of a benzothiazole compound?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like benzothiazoles.[1] It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic (absorbs water from the air), and absorbed water can negatively impact compound solubility and stability.[1]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. What is happening and how can I fix it?
A: This common phenomenon is known as "crashing out" or "antisolvent precipitation."[1] It occurs because the compound, which is stable in the organic DMSO, becomes insoluble when the DMSO is diluted into the aqueous assay buffer.[1][2] The dramatic change in solvent polarity causes the compound to aggregate and precipitate.
Solutions to prevent this include:
-
Slower, Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed (37°C) media.[2] Adding the stock solution dropwise while gently vortexing the media can also prevent localized high concentrations that lead to precipitation.[1][2]
-
Lower Final Concentration: Ensure the final concentration in your assay does not exceed the compound's maximum aqueous solubility.
-
Use of Excipients: Incorporate solubilizing agents like cyclodextrins or surfactants into your aqueous buffer before adding the compound.[1][3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The DMSO tolerance is highly dependent on the specific cell line and the duration of the experiment.[1] A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[1][4] However, to minimize potential artifacts and cellular stress, many researchers aim for a final concentration below 0.1%.[1] Always run a vehicle control (media with the same final DMSO concentration) to assess any effects of the solvent on your assay.
Q5: Can adjusting the pH of my assay buffer improve the solubility of my benzothiazole compound?
A: Yes, if your compound has ionizable groups. The name "benzothiazole" itself doesn't imply an ionizable group, but many derivatives contain acidic or basic functional groups (like amines or carboxylic acids).[5] For these compounds, adjusting the pH of the buffer can significantly increase solubility by converting the molecule into its more soluble salt form.[3] However, you must ensure the new pH is compatible with your biological system (e.g., cells, enzymes) and does not alter the assay's outcome.[3]
Troubleshooting Guide
Issue: My compound precipitates in the assay plate, causing high variability between replicate wells.
This is a critical issue as precipitates can lead to inaccurate and unreliable data.[6] Undissolved particles will not be evenly distributed, leading to inconsistent compound concentrations across wells.[3]
| Potential Cause | Verification Method | Recommended Solution |
| Final concentration exceeds aqueous solubility. | Visually inspect wells for cloudiness or particulates. Centrifuge a sample of the final dilution; a visible pellet indicates precipitation.[3] | Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer.[3] |
| Compound precipitates over time in the incubator. | Check plates under a microscope at different time points (e.g., 1h, 4h, 24h). Look for crystalline structures or amorphous aggregates. | This may be due to compound instability or slow equilibration. Consider using formulation strategies like solid dispersions or cyclodextrins to maintain solubility over time.[7][8] |
| Interaction with media components. | Some compounds can precipitate in the presence of proteins or salts in the culture medium.[9] | Test solubility in a simpler buffer (e.g., PBS) versus the full culture medium. If precipitation only occurs in media, a formulation approach may be necessary to shield the compound. |
| Incorrect stock solution preparation. | Ensure the stock solution in DMSO is fully dissolved and clear before dilution. | Gently warm the stock solution (e.g., to 37°C) and vortex to ensure complete dissolution. Store aliquots to avoid repeated freeze-thaw cycles.[4] |
Quantitative Data: Solubility Enhancement Strategies
The choice of a solubilizing agent depends on the specific compound and the requirements of the biological assay. The following table summarizes common excipients and their typical working concentrations.
| Excipient Category | Example Agent | Typical Working Concentration | Mechanism of Action | Considerations |
| Co-solvent | DMSO | < 0.5% (v/v)[1][4] | Reduces the polarity of the aqueous environment.[5][10] | Cell line-specific toxicity.[1] Always include a vehicle control. |
| Surfactant | Tween® 20 / Polysorbate 20 | 0.05 - 0.1% (v/v)[1] | Forms micelles that encapsulate the hydrophobic compound.[5] | Can interfere with cell membranes or protein activity. Must be tested for biocompatibility. |
| Surfactant | Pluronic® F-68 | ~0.1% (w/v)[1] | Forms micelles to increase apparent solubility.[5] | Generally considered biocompatible but should be tested for assay interference. |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms a host-guest inclusion complex, shielding the hydrophobic compound from water.[5][7][11] | Can sometimes extract cholesterol from cell membranes at high concentrations. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution and Working Dilutions
-
Prepare High-Concentration Stock: Weigh the benzothiazole compound accurately. Dissolve it in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).[12] Ensure complete dissolution by vortexing and gentle warming (37°C) if necessary. Visually confirm there are no particulates.
-
Storage: Aliquot the stock solution into small-volume tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Prepare Intermediate Dilution: On the day of the experiment, thaw a stock aliquot. Prepare an intermediate dilution in 100% DMSO if needed.
-
Prepare Final Working Solution: Pre-warm the aqueous assay buffer or cell culture medium to 37°C.[2] To make the final working solution, add the DMSO stock (or intermediate dilution) to the pre-warmed medium in a stepwise manner, ensuring the final DMSO concentration is as low as possible (ideally <0.1%).[1] For example, add 2 µL of a 10 mM stock to 1998 µL of media for a 10 µM final concentration with 0.1% DMSO. Add the stock slowly while vortexing to facilitate rapid mixing and prevent precipitation.[1]
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
This protocol is for situations where standard dilution still results in precipitation.
-
Prepare Cyclodextrin Buffer: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your chosen aqueous assay buffer. This may require gentle heating to dissolve fully. Filter-sterilize the solution.
-
Determine Optimal Concentration: Create a series of HP-β-CD dilutions in your buffer (e.g., 0.5%, 1%, 2%, 5%).
-
Test Compound Solubility: Add your benzothiazole DMSO stock to each HP-β-CD buffer solution to your desired final compound concentration.
-
Incubate and Observe: Incubate the solutions under assay conditions (e.g., 1 hour at 37°C).
-
Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Assay Implementation: Use the lowest concentration of HP-β-CD that maintains your compound in solution for the full duration of your experiment. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Diagrams & Workflows
Caption: Workflow for preparing and troubleshooting benzothiazole solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. benchchem.com [benchchem.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytotechlab.com [phytotechlab.com]
Technical Support Center: Synthesis of 2-Substituted Benzothiazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of 2-substituted benzothiazoles.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 2-substituted benzothiazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my 2-substituted benzothiazole unexpectedly low?
Low yields are a common issue and can stem from several factors, including incomplete reactions, competing side reactions, and suboptimal reaction conditions.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Cyclization | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or gradually increasing the temperature. For instance, in the cyclization of p-chlorophenylthiourea, a staged temperature profile (1.5 hours at 45-50°C, then 6 hours at 65°-70°C) has been shown to be effective.[1] |
| Suboptimal Catalyst Concentration | The concentration of the catalyst is often crucial for efficient cyclization. Ensure the optimal amount of catalyst is being used.[1] |
| Inefficient Mixing | Ensure the reaction mixture is being stirred efficiently to promote maximum contact between reactants.[1] |
| Hydrolysis of Starting Material | Phenylthiourea starting materials can be susceptible to hydrolysis, particularly under harsh acidic conditions.[1] Ensure anhydrous conditions if necessary and consider the stability of your starting materials under the chosen reaction conditions. |
| Nature of Substituents | The electronic and steric effects of substituents on the starting materials (e.g., aldehydes) can influence the reaction yield.[2] For example, in one study, benzaldehyde resulted in an 89% yield, while 4-methoxybenzaldehyde yielded only 55%.[2] |
Q2: My final product is off-white or yellowish, indicating impurities. How can I improve its purity and color?
Discoloration of the final product is a common sign of impurities, which can include unreacted starting materials or byproducts from side reactions.
Purification Techniques:
| Purification Method | Description |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly can form pure crystals, leaving impurities in the solvent. For example, crude 2-amino-6-methylbenzothiazole can be dissolved in hot ethanol, treated with activated carbon, and then recrystallized by adding hot water.[1] |
| Activated Carbon (Norit) Treatment | Adding activated carbon to the hot solution during recrystallization can help adsorb colored impurities.[1] |
| Regeneration from Salt | The product can be further purified by forming its hydrochloride salt and then regenerating the free base to remove residual color.[1] |
| Column Chromatography | For challenging separations, silica gel column chromatography can be employed to isolate the desired product from impurities.[3] |
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Side reactions can significantly reduce the yield and purity of the desired 2-substituted benzothiazole. The nature of these side reactions often depends on the specific synthetic route and reaction conditions.
Common Side Reactions:
| Side Reaction | Conditions Favoring this Reaction | How to Minimize |
| Sulfonation of the Aromatic Ring | High temperatures and harsh acidic conditions can promote sulfonation.[1] | Maintain the reaction temperature within the optimal range and avoid excessive heating.[1] |
| Halogenation of the Aromatic Ring | Can occur as an undesired side reaction, consuming starting material.[1] | Carefully control the stoichiometry of halogenating agents if they are part of the reaction scheme. |
| Formation of 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][2][4]thiadiazine | This specific byproduct was observed when using ethyl acetate as a solvent in a particular synthesis.[2] | The choice of solvent can be critical; consider alternatives if unexpected byproducts form. |
To minimize side reactions, it is crucial to optimize reaction conditions such as temperature, reaction time, and catalyst concentration, and to monitor the reaction's progress closely.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles?
The most prevalent synthetic strategies involve the reaction of 2-aminothiophenol with various reagents like aldehydes, ketones, carboxylic acids, and acyl halides.[2][5]
Q2: What is the role of an oxidizing agent in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes?
The condensation of 2-aminothiophenol with an aldehyde initially forms a Schiff's base, which then undergoes cyclization through dehydrogenation (an oxidation step) to yield the 2-substituted benzothiazole.[6] Various oxidizing agents can be used, and in some cases, air/DMSO can serve this purpose.[6]
Q3: Can I use microwave irradiation to synthesize 2-substituted benzothiazoles?
Yes, microwave-assisted synthesis has been reported as a rapid and efficient method for preparing 2-substituted benzothiazoles, often leading to higher yields in shorter reaction times.[2][7] For example, one method using glycerol as a medium under microwave irradiation at 180 W and 100°C produced yields of 78-96% in just 4-8 minutes.[2]
Q4: Are there "green" or environmentally friendly methods for synthesizing benzothiazoles?
Several green chemistry approaches have been developed, including the use of visible light photocatalysis, water as a solvent, and solvent-free conditions.[4][5][8] These methods aim to reduce the use of hazardous reagents and solvents.
Q5: Is the synthesis of benzothiazole derivatives hazardous?
As with any chemical synthesis, it is essential to be aware of the potential hazards associated with the reagents and reaction conditions. For example, 2-aminothiophenol and its derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Synthesis of 2-Aryl Benzothiazoles from 2-Aminothiophenol and Aryl Aldehydes
This protocol is a general method for the synthesis of 2-aryl benzothiazoles.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired aryl aldehyde (1 equivalent) in a suitable solvent such as ethanol or DMSO.
-
Catalyst Addition (if applicable): Add the chosen catalyst. A variety of catalysts can be used, including samarium triflate or simply air in DMSO.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the specific procedure. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Example: Synthesis of 2-Amino-6-chlorobenzothiazole
-
Maintain a mixture of p-chlorophenylthiourea at 45°-50°C for 1.5 hours.
-
Increase the temperature to 65°-70°C for 6 hours.
-
Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.
-
Cool the mixture again and filter the precipitated product.
-
Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole (Yield: 92%).[1]
Visualizations
Caption: General reaction pathway for the synthesis of 2-substituted benzothiazoles and potential side reactions.
Caption: A typical experimental workflow for the synthesis and purification of 2-substituted benzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
Welcome to the technical support center for the synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A common and scalable approach is a two-step synthesis. The first step involves the synthesis of the key intermediate, 2-(hydroxymethyl)benzothiazole. This is often achieved through the K2S2O8-mediated hydroxyalkylation of 2H-benzothiazole with methanol in an aqueous solution.[1] The second step is a Williamson ether synthesis, where the synthesized 2-(hydroxymethyl)benzothiazole is reacted with a haloacetic acid, such as chloroacetic acid, in the presence of a base to form the final product.[2][3]
Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis step?
A2: When scaling up the Williamson ether synthesis, several parameters are critical for success. Temperature control is crucial, as lower temperatures generally favor the desired SN2 reaction over the competing E2 elimination side reaction.[4] Efficient mixing is also vital to ensure a homogeneous reaction mixture and prevent localized overheating. The choice of a suitable polar aprotic solvent, like DMF or DMSO, can enhance the reaction rate.[4][5] Finally, the strength and stoichiometry of the base used for deprotonating the alcohol are key to ensuring complete formation of the alkoxide nucleophile.[6]
Q3: Are there any specific safety precautions to consider during the scale-up process?
A3: Yes, safety is paramount. Chloroacetic acid is corrosive and toxic, so appropriate personal protective equipment (PPE) should be worn, and it should be handled in a well-ventilated fume hood.[2] The use of strong bases like sodium hydroxide requires careful handling to avoid chemical burns. When working with flammable organic solvents, ensure there are no ignition sources nearby. A thorough risk assessment should be conducted before commencing any scale-up operation.
Q4: How can I purify the final product, this compound, at a larger scale?
A4: For large-scale purification, recrystallization is often the most effective and economical method. The crude product can be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly to form pure crystals. If the product is an acid, an acid-base extraction is a viable purification strategy. The acidic product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[2]
Troubleshooting Guide
Step 1: Synthesis of 2-(hydroxymethyl)benzothiazole
Q: My reaction yield for the hydroxyalkylation is lower than expected. What could be the cause?
A: Low yields in the K2S2O8-mediated hydroxyalkylation can stem from several factors:
-
Incomplete reaction: The reaction may require a longer time or a slightly elevated temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal reagent concentration: The ratio of benzothiazole to methanol and K2S2O8 is critical. Ensure the correct stoichiometry is being used.
-
Poor mixing: On a larger scale, inefficient stirring can lead to a non-homogeneous reaction mixture, resulting in lower conversion.
Step 2: Williamson Ether Synthesis
Q: I am observing significant amounts of a byproduct that appears to be an alkene. How can I minimize this?
A: The formation of an alkene is likely due to a competing E2 elimination reaction.[4] This is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates or at elevated temperatures. To minimize this:
-
Control the temperature: Maintain a lower reaction temperature, as this generally favors the SN2 substitution over the E2 elimination.[4]
-
Choice of base: Use a less sterically hindered base if possible, although for deprotonating the alcohol, a strong base is necessary.
-
Alkyl halide: Since you are using a primary alcohol intermediate, the elimination should be less of a concern with a primary haloacetic acid. Ensure your haloacetic acid is of good quality.
Q: The reaction seems to have stalled, and I still have a significant amount of starting material (2-(hydroxymethyl)benzothiazole). What should I do?
A: A stalled reaction can be due to a few issues:
-
Incomplete deprotonation: The base used may not be strong enough or may have been added in insufficient quantity to fully deprotonate the alcohol to form the reactive alkoxide.[4] Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent.[7]
-
Water contamination: The presence of water can consume the base and hinder the formation of the alkoxide. Ensure you are using dry solvents and reagents.
-
Poor quality of reagents: Check the purity of your 2-(hydroxymethyl)benzothiazole and chloroacetic acid.
Q: My final product is difficult to purify and appears oily or gummy. What are the potential reasons?
A: An oily or gummy product often indicates the presence of impurities.
-
Residual solvent: Ensure all solvent has been removed from the crude product before attempting purification.
-
Byproducts: Side reactions may have led to the formation of impurities that are co-precipitating with your product. Consider an alternative purification method, such as column chromatography on a small scale to identify the impurities, which can help optimize the reaction conditions to avoid their formation.
-
Incomplete reaction: The presence of unreacted starting materials can also lead to a difficult-to-purify mixture.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 2-(hydroxymethyl)benzothiazole
| Parameter | Condition | Notes | Reference |
| Reactants | 2H-Benzothiazole, Methanol | Methanol acts as both reactant and solvent. | [1] |
| Mediator | Potassium Persulfate (K2S2O8) | A radical initiator for the hydroxyalkylation. | [1] |
| Solvent | Water | An aqueous solution is used. | [1] |
| Temperature | 65 °C | Moderate heating is typically required. | [1] |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. | [1] |
| Typical Yield | 60-75% | Yields can vary based on scale and specific conditions. | [1] |
Table 2: Representative Reaction Conditions for the Williamson Ether Synthesis
| Parameter | Condition | Notes | Reference |
| Reactants | 2-(hydroxymethyl)benzothiazole, Chloroacetic acid | [2] | |
| Base | Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) | NaOH is used in aqueous conditions; NaH in anhydrous. | [2][7] |
| Solvent | Water, DMF, DMSO, or THF | Polar aprotic solvents are preferred for anhydrous conditions. | [4][5] |
| Temperature | Room Temperature to 100 °C | Lower temperatures are preferred to minimize side reactions. | [2][4] |
| Reaction Time | 1-24 hours | Monitor by TLC for completion. | [2] |
| Typical Yield | 70-90% | Yields are generally good for this type of reaction. |
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxymethyl)benzothiazole (Gram-Scale)
Materials:
-
2H-Benzothiazole
-
Methanol
-
Potassium Persulfate (K2S2O8)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2H-benzothiazole (1 equivalent) in a mixture of methanol and water.
-
Add potassium persulfate (K2S2O8) (2-3 equivalents) to the solution.
-
Heat the reaction mixture to 65 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-(hydroxymethyl)benzothiazole.
Protocol 2: Synthesis of this compound (Gram-Scale)
Materials:
-
2-(hydroxymethyl)benzothiazole
-
Chloroacetic acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
6M Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve 2-(hydroxymethyl)benzothiazole (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 30% NaOH).
-
Add chloroacetic acid (1.1 equivalents) to the solution. Gentle warming may be required to dissolve all reactants.
-
Heat the reaction mixture in a water bath at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with 6M HCl until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure this compound.[2]
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis.
References
- 1. K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Refinement of Analytical Techniques for Benzothiazole Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of benzothiazole isomers.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for separating benzothiazole isomers?
A1: The choice of technique depends on the physicochemical properties of the isomers (e.g., volatility, polarity, thermal stability), the complexity of the sample matrix, and the required sensitivity.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of benzothiazole derivatives, especially those that are non-volatile or thermally labile.[2] Reversed-phase HPLC is the most common mode.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable benzothiazole isomers, often providing higher separation efficiency and faster analysis times.[2][3] GC is frequently coupled with mass spectrometry (GC-MS) for enhanced selectivity and identification.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Preferred for complex matrices or when low detection limits are necessary, due to its high selectivity and sensitivity.[1]
-
Capillary Electrophoresis (CE): A powerful technique for separating isomers based on their charge-to-mass ratio. It offers high efficiency and rapid analysis.[7][8]
-
Supercritical Fluid Chromatography (SFC): An emerging "green" alternative that uses supercritical carbon dioxide as the mobile phase. It is particularly advantageous for chiral separations, offering high flow rates and minimal organic solvent consumption.[9][10]
Q2: What are the common challenges encountered during the separation of benzothiazole isomers?
A2: Common challenges include:
-
Matrix Effects: Interference from components in the sample matrix can lead to ion suppression or enhancement in mass spectrometry, affecting accuracy.[1]
-
Co-elution: Isomers or other compounds in the mixture may have similar retention times, resulting in overlapping chromatographic peaks and inaccurate quantification.[1]
-
Low Recovery: Inefficient extraction of the analyte from the sample matrix can lead to an underestimation of its concentration.[1]
-
Analyte Instability: Benzothiazole derivatives may degrade under certain pH or temperature conditions during sample preparation or analysis.[1]
-
Poor Resolution: Structural similarities between isomers can make baseline separation difficult to achieve.
Troubleshooting Guides
HPLC Method Development
| Issue | Potential Cause | Troubleshooting Steps |
| Poor resolution of isomer peaks | Inappropriate column chemistry. | - For positional isomers (e.g., ortho, meta, para), consider a Phenyl-Hydride column which offers selectivity for aromatic compounds. - For geometric isomers (cis/trans), a column providing shape-based selectivity, such as a Cholesterol-based column, may be effective.[11] |
| Suboptimal mobile phase composition. | - Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. - Modify the pH of the mobile phase; the retention of ionizable compounds is highly dependent on pH.[12] - Add modifiers like formic acid for better peak shape, especially for MS detection.[13] | |
| Peak tailing | Secondary interactions with the stationary phase. | - Use a column with low silanol activity.[13] - Add a competing base to the mobile phase in small concentrations if analyzing basic compounds. - Ensure the sample is fully dissolved in the mobile phase. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a consistent temperature. - Ensure the mobile phase is well-mixed and degassed. |
GC Method Development
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete separation of isomers | Inadequate column selectivity. | - A commonly used column for benzothiazole analysis is a fused-silica column coated with 5% diphenyl/95% polydimethylsiloxane (e.g., DB-5MS).[6] |
| Non-optimized oven temperature program. | - Start with an isothermal program to see if separation is achieved. If not, introduce a temperature gradient. The elution order in GC is primarily determined by the boiling points of the isomers. | |
| Low analyte response | Thermal degradation of the analyte in the injector. | - Benzothiazoles can be thermally labile.[3] Lower the injector temperature. - Consider using a gentler injection technique like cool on-column injection. |
| Matrix interference | Complex sample matrix. | - Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) or Stir Bar Sorptive Extraction (SBSE) to clean up the sample.[5][14] |
Sample Preparation
| Issue | Potential Cause | Troubleshooting Steps |
| Low analyte recovery during Solid-Phase Extraction (SPE) | Incorrect sorbent, pH, or elution solvent. | - For polar benzothiazoles, a polymeric sorbent like Oasis HLB may be effective.[15] - Adjust the sample pH before loading. For some benzotriazoles and benzothiazoles, extraction at a low pH improves recovery.[15] - Optimize the elution solvent. A mixture of dichloromethane and ethyl acetate has been shown to be effective for some benzothiazoles.[6] |
| Variable results | Inconsistent extraction procedure. | - Ensure a slow and steady flow rate when loading the sample onto the SPE cartridge.[1] - Standardize all steps of the extraction process, including conditioning, washing, and elution volumes and times.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
This protocol provides a starting point for separating positional isomers of substituted benzothiazoles.
-
Instrumentation:
-
HPLC system with UV or MS detector.
-
C18 or Phenyl-type analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
-
Sample Preparation:
-
Prepare individual stock solutions of each benzothiazole isomer in methanol at 1 mg/mL.
-
Create a mixed standard solution containing all isomers at a concentration of 10 µg/mL each by diluting the stock solutions with the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with a lower percentage of acetonitrile and gradually increase. A typical starting point could be 60:40 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at the maximum absorbance wavelength of the target isomers (e.g., 254 nm), or MS in the appropriate ionization mode.[2]
-
Injection Volume: 10 µL.[2]
-
-
Data Analysis:
-
Identify peaks based on the retention times of individual standards.
-
Calculate the resolution (Rs) between adjacent peaks to evaluate separation quality. An Rs value ≥ 1.5 indicates baseline separation.[2]
-
Protocol 2: GC-MS for Volatile Benzothiazole Isomers
This protocol is suitable for the analysis of thermally stable and volatile benzothiazole isomers.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5MS analytical column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
-
Reagents:
-
Helium (carrier gas)
-
Organic solvent for sample dissolution (e.g., dichloromethane)
-
-
Sample Preparation:
-
Prepare a mixed standard solution containing the isomers of interest in dichloromethane at a concentration of approximately 10 µg/mL.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C.[6]
-
Injection Mode: Splitless (1 µL injection volume).[6]
-
Oven Temperature Program: Hold at 120°C for 3 minutes, then ramp at 6°C/min to 260°C and hold for 1 minute, then ramp at 8°C/min to 320°C and hold for 5 minutes.[6] (Note: This program should be optimized for the specific isomers).
-
Carrier Gas: Helium at a constant flow.
-
MS Ion Source Temperature: 230 °C.[6]
-
MS Quadrupole Temperature: 150 °C.[6]
-
Acquisition Mode: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.[6]
-
Quantitative Data Summary
The following tables present illustrative quantitative data for benzothiazole analysis. Actual values will vary depending on the specific isomers, instrumentation, and experimental conditions.
Table 1: HPLC Performance Data (Illustrative)
| Analyte | Isomer Type | Retention Time (min) | Resolution (Rs) | LOD (ng/L) | LOQ (ng/L) |
| 2-Hydroxybenzothiazole | Positional | 8.5 | - | - | 20-200[14] |
| 2-Mercaptobenzothiazole | Positional | 10.2 | 2.1 | - | 20-200[14] |
| 2-Aminobenzothiazole | Positional | 6.3 | 3.5 | - | 20-200[14] |
| Benzothiazole | - | 12.1 | - | - | 20-200[14] |
Table 2: GC Performance Data (Illustrative)
| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Benzothiazole | 15.8 | 0.256[5] | - | 80-120 |
| 4-Methylbenzothiazole | 16.5 | - | - | 80-120 |
| 5-Methylbenzothiazole | 16.9 | - | - | 80-120 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for benzothiazole isomer analysis.
Signaling Pathways
Benzothiazole derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.[16][17][18]
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.[16]
Caption: Benzothiazole derivatives inhibiting the AKT and ERK signaling pathways.[19]
Caption: Modulation of the NF-κB/COX-2/iNOS pathway by benzothiazoles.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzothiazole in untreated wastewater using polar-phase stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 20. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of (1,3-Benzothiazol-2-ylmethoxy)acetic acid through Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biological activity of (1,3-Benzothiazol-2-ylmethoxy)acetic acid through derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for enhancing the biological activity of this compound?
A1: The biological activity of this compound can be enhanced through various derivatization strategies targeting the carboxylic acid moiety. The most common approaches include:
-
Esterification: Converting the carboxylic acid to an ester can improve cell permeability and pharmacokinetic properties. The choice of alcohol used for esterification can significantly influence the biological activity of the resulting derivative.
-
Amidation: Forming an amide by reacting the carboxylic acid with an amine introduces a key pharmacophore that can participate in hydrogen bonding with biological targets. A wide variety of amines can be used to generate a library of derivatives with diverse biological profiles.
-
Coupling with Bioactive Moieties: The carboxylic acid can be coupled with other biologically active molecules, such as amino acids, peptides, or other heterocyclic scaffolds, to create hybrid molecules with potentially synergistic or novel activities.
Q2: What are the potential biological targets for derivatives of this compound?
A2: Benzothiazole derivatives are known to interact with a wide range of biological targets. Based on existing literature, derivatives of this compound may exhibit activities such as:
-
Anticancer: By targeting key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt and NF-κB pathways.[1][2][3]
-
Anti-inflammatory: By inhibiting enzymes like cyclooxygenases (COX) or modulating inflammatory signaling pathways.
-
Antimicrobial: By interfering with essential cellular processes in bacteria and fungi.
The specific biological target will depend on the nature of the derivatization.
Q3: How can I predict which derivatives will have enhanced biological activity?
A3: Predicting the biological activity of novel derivatives can be approached through a combination of computational and experimental methods:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the derivatives with their biological activities. These models can then be used to predict the activity of newly designed compounds.
-
Molecular Docking: If the biological target is known, molecular docking studies can be performed to predict the binding affinity and mode of interaction of the derivatives with the target protein. This can help in prioritizing compounds for synthesis and biological evaluation.
-
In vitro Screening: A library of derivatives can be synthesized and screened against a panel of relevant biological assays (e.g., cancer cell lines, enzyme inhibition assays) to identify lead compounds with enhanced activity.
Troubleshooting Guides
Esterification of this compound
Issue 1: Low yield of the ester product.
-
Possible Cause: The esterification reaction is an equilibrium process. Water produced during the reaction can hydrolyze the ester back to the carboxylic acid, thus lowering the yield.
-
Troubleshooting:
-
Use an excess of the alcohol to shift the equilibrium towards the product side.
-
Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the appropriate amount.
-
Issue 2: The reaction is very slow.
-
Possible Cause: Insufficient activation of the carboxylic acid or low reaction temperature.
-
Troubleshooting:
-
Increase the reaction temperature, but be cautious of potential side reactions or decomposition.
-
Use a more efficient coupling agent, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.
-
Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the alcohol.
-
Issue 3: Formation of side products.
-
Possible Cause: The starting materials or reagents may not be pure. The reaction conditions (e.g., high temperature) might be promoting side reactions.
-
Troubleshooting:
-
Ensure all reactants and solvents are dry and of high purity.
-
Optimize the reaction temperature and time to minimize the formation of byproducts.
-
Purify the crude product using column chromatography to separate the desired ester from impurities.
-
Amide Synthesis from this compound
Issue 1: Difficulty in forming the amide bond.
-
Possible Cause: The amine might be a weak nucleophile, or the carboxylic acid is not sufficiently activated. The amine may exist as its hydrochloride salt, rendering it non-nucleophilic.
-
Troubleshooting:
-
Activate the carboxylic acid using a coupling agent like HATU, HOBt/EDC, or by converting it to an acid chloride.
-
If the amine is a salt, neutralize it with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) before adding it to the reaction mixture.
-
For weakly nucleophilic amines, consider using more forcing reaction conditions (e.g., higher temperature, longer reaction time), but monitor for decomposition.
-
Issue 2: Low solubility of reactants.
-
Possible Cause: The benzothiazole starting material or the amine may have poor solubility in the chosen reaction solvent.
-
Troubleshooting:
-
Screen different solvents to find one in which both reactants are reasonably soluble. Common solvents for amide coupling include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
-
Gentle heating may improve solubility, but monitor for any potential degradation.
-
Issue 3: Epimerization of chiral amines.
-
Possible Cause: If a chiral amine (e.g., an amino acid ester) is used, the reaction conditions, especially the use of base, can lead to racemization.
-
Troubleshooting:
-
Use coupling reagents known to minimize racemization, such as COMU or HATU.
-
Carefully control the amount and type of base used. Non-nucleophilic hindered bases are often preferred.
-
Keep the reaction temperature as low as possible.
-
Data Presentation
Table 1: Representative Anticancer Activities of Substituted Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-I | MCF-7 (Breast) | 234.575 | [4] |
| BZ-II | MCF-7 (Breast) | 267.401 | [4] |
| BZ-III | MCF-7 (Breast) | 77.811 | [4] |
| BZ-IV | MCF-7 (Breast) | 51.97 | [4] |
| L1 | Liver Cancer Cells | Selective Inhibition | [5] |
| L1Pt | Liver Cancer Cells | Selective Inhibition | [5] |
| T2 | Various Cell Lines | Significant Activity | [6] |
| Compound 3 | U-937, B16-F10, THP-1 | 16.23, 4847.73, 34.58 | [7] |
| Naphthalimide derivative 66 | HT-29, A549, MCF-7 | 3.72, 4.074, 7.91 | [7] |
Note: The IC50 values presented are for a variety of benzothiazole derivatives and are intended to be representative. The biological activity of derivatives of this compound will be dependent on the specific modifications made.
Experimental Protocols
General Protocol for Esterification of this compound
-
To a solution of this compound (1 equivalent) in the desired alcohol (used as solvent or in excess), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Amide Synthesis from this compound using a Coupling Agent
-
Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for enhancing biological activity.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Caption: NF-κB signaling pathway and potential inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. jchr.org [jchr.org]
- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. flore.unifi.it [flore.unifi.it]
Technical Support Center: Characterization of Complex Benzothiazole Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex benzothiazole structures.
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The aromatic region of my 1H NMR spectrum for a substituted benzothiazole is very complex with overlapping peaks. How can I resolve these signals?
A2: Peak overlap in the aromatic region of benzothiazole derivatives is a frequent challenge due to the presence of multiple aromatic protons in similar chemical environments.[1] Here are several strategies to resolve overlapping signals:
-
Solvent Change: Altering the deuterated solvent can induce differential shifts in proton resonances, potentially resolving the overlap.[1] For example, switching from chloroform-d (CDCl3) to benzene-d6 or acetone-d6 can be effective.[1]
-
Higher Field Strength: If accessible, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, aiding in the resolution of closely spaced peaks.[1]
-
2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving complex spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule, even in crowded spectral regions.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, providing an additional dimension of information for assignment.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the carbon skeleton and assigning substituents.[2]
-
Q2: I am observing unexpected peaks or peak broadening in the NMR spectrum of my benzothiazole derivative. What could be the cause?
A2: Unexpected signals or changes in peak shape can arise from several factors:
-
Tautomerism: Some benzothiazole derivatives can exist as tautomers, especially those with amino or hydroxyl substituents.[3] This can lead to the presence of two sets of signals corresponding to each tautomeric form. Variable temperature (VT) NMR can be employed to study this dynamic process.[2]
-
Rotamers/Conformers: If your molecule has bulky substituents, restricted rotation around single bonds can lead to the existence of stable rotational isomers (rotamers), each giving rise to a distinct set of NMR signals.[2] VT NMR can also help investigate these conformational dynamics.[2]
-
Impurities: Residual solvents from synthesis or purification, or unreacted starting materials, are common sources of extraneous peaks.
-
pH and Water Content: The chemical shifts of labile protons (e.g., -NH, -OH) are highly sensitive to the pH and water content of the NMR sample.
Q3: How do different substituents on the benzothiazole ring system affect the 1H and 13C NMR chemical shifts?
A3: The electronic nature of substituents significantly influences the chemical shifts of the benzothiazole core. Electron-donating groups (e.g., -NH2, -OCH3) will generally shield the protons and carbons, causing their signals to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) will deshield the nuclei, resulting in a downfield shift (higher ppm).[3][4] The position of the substituent also plays a crucial role in the observed chemical shifts.
Mass Spectrometry (MS)
Q1: What are the typical fragmentation patterns for simple benzothiazole derivatives in electron impact mass spectrometry (EI-MS)?
A1: The fragmentation of benzothiazoles in EI-MS is influenced by the nature and position of substituents. For some p-substituted styryl-2-benzothiazoles, a common fragmentation route involves the formation of an M-1 ion as the base peak, followed by the elimination of a p-substituted phenylacetylene molecule to yield the benzothiazole cation.[5] In other derivatives, the formation of a butadienyl-2-benzothiazole ion can be the base peak.[5]
Q2: My high-resolution mass spectrometry (HRMS) data gives the correct molecular formula, but I am unsure how to interpret the fragmentation pattern to confirm the structure.
A2: Interpreting the fragmentation pattern requires a systematic analysis of the mass differences between the parent ion and the major fragment ions.
-
Identify the Molecular Ion Peak: This is the peak corresponding to the intact molecule.
-
Look for Characteristic Neutral Losses: Common neutral losses include H, CH3, H2O, CO, and others, depending on the functional groups present.
-
Propose Fragment Structures: Based on the observed m/z values, propose plausible structures for the fragment ions. For benzothiazoles, cleavage of bonds attached to the heterocyclic ring is common.
-
Compare with Known Fragmentation Pathways: Refer to literature on the mass spectrometry of similar benzothiazole structures to see if your proposed fragmentation aligns with established patterns.[5][6]
Crystallography
Q1: Are there any specific challenges associated with obtaining single crystals of complex benzothiazole derivatives suitable for X-ray diffraction?
A1: While general crystallization challenges apply, some aspects are pertinent to benzothiazoles:
-
Planarity: The benzothiazole ring system is largely planar.[7][8] This can sometimes lead to π-stacking, which might favor the formation of thin plates or needles that are not ideal for diffraction.
-
Solubility: Finding a suitable solvent or solvent system for slow evaporation or vapor diffusion can be challenging, as with many organic molecules. Screening a wide range of solvents with varying polarities is recommended.
-
Polymorphism: Complex organic molecules can sometimes crystallize in multiple forms (polymorphs), which may have different crystal qualities.
Troubleshooting Guides
Guide: Resolving Ambiguous NMR Spectra
This guide provides a systematic workflow for troubleshooting and resolving ambiguous or complex NMR spectra of benzothiazole derivatives.
Caption: A step-by-step workflow for resolving ambiguous NMR spectra.
Data Presentation
Table 1: Typical 1H NMR Chemical Shift Ranges for Protons on a Benzothiazole Core
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| H-2 | ~8.0 - 9.0 | Highly dependent on the substituent at C2. If C2 is unsubstituted, this proton is significantly downfield. |
| H-4 | ~7.8 - 8.2 | Often appears as a doublet. |
| H-5 | ~7.3 - 7.6 | Typically a triplet or doublet of doublets. |
| H-6 | ~7.4 - 7.7 | Typically a triplet or doublet of doublets. |
| H-7 | ~7.9 - 8.3 | Often appears as a doublet. |
| Note: These are approximate ranges and can vary significantly based on the solvent and the electronic effects of substituents on the ring.[1][9] |
Table 2: Common Mass Spectral Fragments of Benzothiazole
| m/z | Proposed Fragment | Notes |
| 135 | [C7H5NS]+• | Molecular ion of the parent benzothiazole. |
| 108 | [C6H4S]+• | Loss of HCN. |
| 91 | [C6H5N]+• | Loss of CS. |
| 82 | [C4H2S]+• | A common fragment in sulfur-containing heterocycles. |
| Note: The relative intensities of these fragments will depend on the ionization energy and the specific derivative being analyzed.[10] |
Experimental Protocols
Protocol: Acquiring and Interpreting 2D NMR Spectra
Objective: To unambiguously assign proton and carbon signals and determine the connectivity of a complex benzothiazole derivative.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated sample (5-10 mg) of the purified benzothiazole derivative in a suitable deuterated solvent (0.5-0.7 mL).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
1H COSY (Correlation Spectroscopy):
-
Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Interpretation: A COSY spectrum shows the 1D 1H spectrum on both axes. Cross-peaks indicate that the protons on the horizontal and vertical axes are coupled to each other (typically through 2-3 bonds). This allows for the identification of spin systems within the molecule.
-
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence):
-
Acquisition: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer). This experiment may require a longer acquisition time than a COSY.
-
Processing: Process the 2D data.
-
Interpretation: The HSQC spectrum shows the 1H spectrum on one axis and the 13C spectrum on the other. Cross-peaks indicate a direct one-bond correlation between a proton and a carbon atom. This is extremely useful for assigning carbons that have attached protons.
-
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer). This is often the longest of the three experiments.
-
Processing: Process the 2D data.
-
Interpretation: The HMBC spectrum is similar to the HSQC but shows correlations between protons and carbons that are 2-4 bonds apart. These long-range correlations are critical for establishing the connectivity between different spin systems and for assigning quaternary (non-protonated) carbons.
-
Logical Diagram: Selecting the Appropriate Characterization Technique
Caption: A decision tree to guide the selection of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiazole - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. massbank.eu [massbank.eu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (1,3-Benzothiazol-2-ylmethoxy)acetic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of (1,3-Benzothiazol-2-ylmethoxy)acetic acid and its structural analogs. The information presented is collated from various scientific studies to offer an objective comparison of their performance, supported by experimental data.
Comparative Biological Activity
While direct comparative studies on this compound are limited in the public domain, extensive research has been conducted on the closely related analogue, (1,3-Benzothiazol-2-ylthio)acetic acid, and other derivatives with modifications at the 2-position of the benzothiazole core. These compounds have demonstrated significant potential as both antimicrobial and anticancer agents.
The following table summarizes the quantitative biological activity data for (1,3-Benzothiazol-2-ylthio)acetic acid and a selection of its derivatives. This data provides a baseline for understanding the structure-activity relationships within this class of compounds.
Table 1: Comparative Biological Activity of 2-Substituted Benzothiazole Derivatives
| Compound | Target Organism/Cell Line | Biological Activity | Quantitative Data (IC50/MIC) |
| (1,3-Benzothiazol-2-ylthio)acetic acid | Staphylococcus aureus | Antibacterial | MIC: 100 µg/mL |
| Escherichia coli | Antibacterial | MIC: 200 µg/mL | |
| HeLa (Cervical Cancer) | Anticancer | IC50: 34.15 µM | |
| MCF-7 (Breast Cancer) | Anticancer | IC50: 44.5 µM | |
| N-(4-chlorophenyl)-2-((1,3-benzothiazol-2-yl)thio)acetamide | S. aureus | Antibacterial | MIC: 12.5 µg/mL |
| E. coli | Antibacterial | MIC: 25 µg/mL | |
| 2-((1,3-Benzothiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide | S. aureus | Antibacterial | MIC: 25 µg/mL |
| E. coli | Antibacterial | MIC: 50 µg/mL | |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (Leukemia) | Anticancer | CC50: 12 µM |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (Leukemia) | Anticancer | CC50: 8 µM |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of benzothiazole derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizations
Experimental Workflow
Caption: General experimental workflows for determining antimicrobial and anticancer activities.
Proposed Anticancer Signaling Pathway
Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. A proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[5]
Caption: Proposed mechanism of apoptosis induction by benzothiazole derivatives via NF-κB pathway inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of (1,3-Benzothiazol-2-ylmethoxy)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the antimicrobial profile of benzothiazole derivatives, with a focus on validating the potential antimicrobial targets of compounds structurally related to (1,3-Benzothiazol-2-ylmethoxy)acetic acid. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to facilitate further research and development in this critical area.
Comparative Antimicrobial Performance
The antimicrobial efficacy of various benzothiazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, summarized in the tables below, showcases their potency, often comparable to or exceeding that of standard antibiotics.
Antibacterial Activity of Benzothiazole Derivatives
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The following table compares the MIC values of several benzothiazole derivatives against common bacterial strains, alongside standard reference drugs.
| Compound/Drug | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | B. cereus (MIC µg/mL) | Reference |
| Benzothiazole Derivative 41c | 12.5 | 3.1 | 6.2 | 12.5 | [3] |
| Benzothiazole Derivative 66c | 6.2 | 6.2 | 3.1 | - | [3] |
| Benzothiazole Derivative A07 | 15.6 | 7.81 | - | - | [4] |
| Benzothiazole Derivative 3e | 3.12 | 3.12 | 3.12 | - | [5] |
| Ciprofloxacin | 12.5 | 12.5 | - | 12.5 | [3] |
| Kanamycin | - | - | - | - | [6] |
| Streptomycin | 0.15 mg/mL | 0.15 mg/mL | 0.15 mg/mL | - | [3] |
Note: Direct MIC values for Kanamycin were not specified in the provided search results, but it was used as a standard antibiotic.[6]
Antifungal Activity of Benzothiazole Derivatives
Several benzothiazole compounds have also demonstrated notable activity against fungal pathogens.
| Compound/Drug | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) | Reference |
| Benzothiazole Derivative 3n | 1.56 - 12.5 | 1.56 - 12.5 | [5] |
| Compounds 3, 4, 10, 12 | Moderate Activity | Moderate Activity | [6] |
| Fluconazole | Standard Antifungal Agent | Standard Antifungal Agent | [6] |
Note: "Moderate Activity" indicates that specific MIC values were not provided, but the compounds showed inhibitory effects.[6]
Unraveling the Mechanism: Potential Antimicrobial Targets
Research suggests that benzothiazole derivatives exert their antimicrobial effects by interfering with essential cellular processes in pathogens.[6] While the precise target of this compound requires specific investigation, studies on analogous compounds point towards several key enzymes as potential targets. These include DNA gyrase, dihydropteroate synthase, dihydrofolate reductase, and dihydroorotase.[3][6]
Caption: Proposed mechanism of action for benzothiazole derivatives.
Experimental Protocols for Target Validation
Validating the antimicrobial target of a novel compound is a multi-step process that combines in vitro microbiological assays with in silico and biochemical approaches.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
Protocol: Broth Microdilution Method
-
Preparation of Compound: Dissolve the benzothiazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Silico Molecular Docking
Objective: To predict the binding affinity and interaction of the compound with potential protein targets.
Protocol:
-
Ligand and Receptor Preparation: Obtain the 3D structure of the benzothiazole derivative (ligand) and the potential target proteins (receptors) from databases like PubChem and the Protein Data Bank (PDB), respectively. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and energy of the ligand within the active site of the receptor.
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and rank potential targets based on binding affinity.
Enzyme Inhibition Assays
Objective: To experimentally confirm the inhibitory effect of the compound on the activity of a purified target enzyme.
Protocol (Example: DNA Gyrase Assay):
-
Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, its supercoiled DNA substrate, ATP, and a suitable buffer.
-
Compound Addition: Add varying concentrations of the benzothiazole derivative to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme's activity.
-
Analysis: Analyze the DNA topology using agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA compared to the control.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Caption: Workflow for antimicrobial target validation.
Conclusion
The available data strongly supports the potential of benzothiazole derivatives as a valuable scaffold for the development of novel antimicrobial agents. While direct experimental validation for this compound is pending, the comparative analysis of related compounds provides a solid foundation for its investigation. The proposed mechanisms of action, centered around the inhibition of essential bacterial enzymes, offer clear pathways for further research. The experimental protocols outlined in this guide provide a systematic approach to validating these targets and elucidating the precise mechanism by which this promising class of compounds exerts its antimicrobial effects. Further in-depth studies, including those on resistance development and in vivo efficacy, are warranted to fully realize the therapeutic potential of benzothiazole-based antimicrobials.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Benzothiazoles for Researchers and Drug Development Professionals
Benzothiazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. The strategic choice of a synthetic route to these scaffolds can profoundly influence yield, purity, scalability, and the environmental impact of the process. This guide offers a comparative analysis of prominent synthetic methodologies for benzothiazole derivatives, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.
At a Glance: Performance Comparison of Key Synthetic Routes
The following table summarizes the performance of four distinct and widely employed synthetic routes for the preparation of 2-substituted benzothiazoles, primarily focusing on the condensation of 2-aminothiophenol with various electrophilic partners under different reaction conditions.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1. Conventional Heating | 2-Aminothiophenol, Benzaldehyde | None (Melt reaction) | Solvent-free | 125 | 150 min | 97 | [1](--INVALID-LINK--) |
| 2-Aminothiophenol, Benzaldehyde | Reflux | Glacial Acetic Acid | Reflux | - | 60-65 | [1](--INVALID-LINK--) | |
| 2. Microwave-Assisted Synthesis (Green Chemistry) | 2-Aminothiophenol, Aromatic Aldehydes | L-proline (30 mol%) / Microwave irradiation | Solvent-free | - | 4-8 min | 78-96 | [2](--INVALID-LINK--) |
| 2-Aminothiophenol, Hydroxy Aromatic Aldehydes | Microwave irradiation | Ethanol | - | - | High | [3](4--INVALID-LINK-- | |
| 3. Ionic Liquid Catalysis (Green Chemistry) | 2-Aminothiophenol, Benzaldehyde | Brønsted acidic ionic liquid (BAIL) | Solvent-free | Room Temperature | - | 70-82 | [5](--INVALID-LINK--) |
| 2-Aminothiophenol, Aromatic Aldehydes | [Bmim]PF6 | Solvent-free | - | - | Excellent | [6](--INVALID-LINK--) | |
| 4. Condensation with Carboxylic Acids | 2-Aminothiophenol, p-Aminobenzoic Acid | Polyphosphoric acid (PPA) | - | 220 | 3 h | 50-60 | [7](--INVALID-LINK--) |
| 2-Aminothiophenol, Aliphatic/Aromatic Carboxylic Acids | MeSO3H/SiO2 | - | 140 | 2-12 h | 70-92 | [7](--INVALID-LINK--) |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the described synthetic routes to benzothiazoles.
Fig. 1: Conventional synthesis of benzothiazoles.
Fig. 2: Accelerated synthesis via microwave irradiation.
Fig. 3: Green synthesis using recyclable ionic liquids.
Detailed Experimental Protocols
For researchers aiming to replicate or adapt these syntheses, the following are representative experimental protocols for the key methods discussed.
Conventional Synthesis via Condensation of 2-Aminothiophenol and Benzaldehyde
This classical approach involves the direct condensation of 2-aminothiophenol with an aldehyde, often with acid catalysis and removal of water.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a solution of 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in glacial acetic acid (20 mL) is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove excess acetic acid.
-
The crude product is dried and purified by recrystallization from ethanol to afford 2-phenylbenzothiazole.
Microwave-Assisted Green Synthesis
Leveraging microwave irradiation significantly accelerates the reaction, often in the absence of a solvent, aligning with the principles of green chemistry.
Procedure:
-
A mixture of 2-aminothiophenol (1.25 g, 10 mmol), an aromatic aldehyde (10 mmol), and a catalytic amount of L-proline (0.345 g, 3 mmol) is placed in a microwave-safe vessel.[2]
-
The vessel is sealed and subjected to microwave irradiation (e.g., 300 W) for 4-8 minutes, with intermittent cooling if necessary to control the temperature.[2]
-
After the reaction, the mixture is cooled to room temperature.
-
The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired 2-arylbenzothiazole.
Benzothiazole Synthesis Using an Ionic Liquid Catalyst
Ionic liquids can act as both the solvent and catalyst, offering a recyclable and often more efficient reaction medium.
Procedure:
-
In a flask, 2-aminothiophenol (10 mmol) and benzaldehyde (10 mmol) are added to a Brønsted acidic ionic liquid (e.g., [bmim][HSO4]) (5 mL).
-
The mixture is stirred at room temperature for the specified time (typically a few hours), with reaction progress monitored by TLC.
-
Upon completion, the product is extracted from the ionic liquid using an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse in subsequent reactions.
-
The crude product is purified by column chromatography or recrystallization.
Condensation of 2-Aminothiophenol with a Carboxylic Acid
This method is suitable for synthesizing benzothiazoles from carboxylic acids, typically requiring a dehydrating agent at elevated temperatures.
Procedure:
-
A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and a carboxylic acid (10 mmol) is added to polyphosphoric acid (PPA) (20 g).[7]
-
The reaction mixture is heated to a high temperature (e.g., 180-220°C) with stirring for several hours (3-5 h).[7]
-
The reaction is monitored by TLC.
-
After cooling to about 100°C, the mixture is carefully poured into a large beaker of crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then neutralized with a base (e.g., 10% sodium hydroxide solution).
-
The solid is again filtered, washed with water until neutral, and then dried.
-
Purification is achieved by recrystallization from an appropriate solvent.
Conclusion
The synthesis of benzothiazoles can be accomplished through a variety of routes, each with its own set of advantages and disadvantages. Conventional heating methods are well-established but can be slow and require high temperatures. Microwave-assisted synthesis offers a rapid and often higher-yielding alternative, aligning with green chemistry principles by reducing reaction times and often eliminating the need for solvents.[2][3] The use of ionic liquids as recyclable catalysts and reaction media presents another environmentally benign option.[5][6] For syntheses starting from carboxylic acids, dehydrating agents like polyphosphoric acid are effective, though the workup can be more demanding.[7] The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, available starting materials, desired scale, and the importance of factors such as reaction time, yield, and environmental impact. This guide provides the foundational data and protocols to make an informed decision in the synthesis of these valuable heterocyclic compounds.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating In Vitro and In Silico Analyses of Benzothiazole Derivatives
An objective comparison of experimental and computational performance data for benzothiazole derivatives in anticancer research.
Benzothiazole, a heterocyclic compound, forms the structural backbone of numerous molecules with a wide spectrum of biological activities. Its derivatives have emerged as promising candidates in drug discovery, particularly in the development of novel anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, and the induction of apoptosis (programmed cell death).[1][3]
The modern drug discovery pipeline relies heavily on the synergy between computational (in silico) and laboratory-based (in vitro) methods. In silico techniques, such as molecular docking, allow for the rapid screening of vast chemical libraries to predict how a molecule might bind to a specific biological target.[4] These predictions are then tested and validated through in vitro assays, which measure the actual biological effect of the compound on living cells or isolated proteins. This guide provides a comparative overview of these methodologies, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in the cross-validation of their findings for benzothiazole derivatives.
In Vitro Analysis: Measuring Anticancer Activity
The cytotoxic potential of novel benzothiazole derivatives is commonly assessed using cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, representing the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.
Comparative In Vitro Activity of Benzothiazole Derivatives
The following table summarizes the cytotoxic activity of various benzothiazole derivatives against several human cancer cell lines, as determined by in vitro assays. Lower IC50 values indicate higher potency.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Indole based | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [5] |
| H460 (Lung) | 0.29 | [5] | ||
| A549 (Lung) | 0.84 | [5] | ||
| Pyrimidine based | Isoxazole pyrimidine derivative | Colo205 (Colon) | 5.04 | [5] |
| 2-Substituted | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 27 | [6] |
| 2-Substituted | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 35 | [6] |
| Benzylidene hybrids | Compound 6a-g (General Class) | H1299 (Lung), HepG2 (Liver), MCF7 (Breast) | Exhibited high activity | [7] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: A stock solution of the test benzothiazole derivative is prepared in a solvent like DMSO. This is then serially diluted in cell culture medium to achieve a range of final concentrations. The existing medium is removed from the cells and replaced with the medium containing the test compound.[8][10]
-
Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compound to affect cell viability.[8]
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours.[8][11]
-
Solubilization: The medium is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.[8]
In Silico Analysis: Predicting Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a benzothiazole derivative) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex.[4] The output is often a "docking score," which estimates the binding affinity. More negative scores typically suggest stronger binding.
Comparative In Silico Performance of Benzothiazole Derivatives
This table presents molecular docking results for benzothiazole derivatives against various protein targets relevant to cancer.
| Target Protein (PDB ID) | Compound Class | Derivative | Docking Score (kcal/mol) | Reference |
| GABA-AT | 1,3-benzothiazole-2-amine | Analogue A14 | -6.6 | [4] |
| p56lck (1QPC) | Benzothiazole-Thiazole Hybrid | Compound 1 | Identified as competitive inhibitor | [12] |
| HER2 | Benzothiazole Derivative | Compound 2 | -10.4 | [13] |
| ABL1, ABL2, CDK4, CDK6 | Benzylidene hybrids | Compounds 6a-c, 6e, 6f | Good docking scores and interactions | [14] |
Computational Protocol: Molecular Docking
Molecular docking studies are essential for understanding ligand-protein interactions and for virtual screening of potential drug candidates.[15]
General Methodology:
-
Receptor and Ligand Preparation:
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[12] Water molecules and any co-crystallized ligands are typically removed.
-
The 3D structures of the benzothiazole derivatives (ligands) are designed and their energy is minimized using computational chemistry software.[4]
-
-
Binding Site Identification: The active site or binding pocket of the protein is defined. This can be based on the location of a known inhibitor from the crystal structure or predicted using specialized software.[16]
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically explore various conformations and orientations of the ligand within the defined binding site.[4] The algorithm calculates the binding energy for each pose.
-
Pose Selection and Analysis: The pose with the most favorable binding energy (lowest docking score) is selected as the most likely binding mode.[16]
-
Interaction Analysis: The interactions between the best-posed ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the basis of the binding affinity.[15]
Cross-Validation: Integrating In Silico and In Vitro Data
The ultimate goal is to find a correlation between a strong predicted binding affinity (in silico) and potent biological activity (in vitro). For example, a benzothiazole derivative that shows a highly negative docking score against a specific kinase should ideally also exhibit a low IC50 value in a cell proliferation assay where that kinase is a key driver.
Studies have shown that benzothiazole derivatives identified through in silico methods as having favorable drug-like properties and good docking scores often demonstrate promising anticancer activity when tested in vitro.[7][14] This integrated approach allows researchers to prioritize the synthesis and testing of compounds that are most likely to succeed, saving significant time and resources.
References
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (1,3-Benzothiazol-2-ylmethoxy)acetic Acid Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1,3-Benzothiazol-2-ylmethoxy)acetic acid analogues. The information is compiled from various studies investigating their potential as therapeutic agents, focusing on their anticancer, antimicrobial, and peroxisome proliferator-activated receptor (PPAR) modulating activities.
Comparative Biological Activity
The biological activities of various this compound analogues and related benzothiazole derivatives are summarized below. These tables highlight the impact of different structural modifications on their potency against various biological targets.
Anticancer Activity
| Compound ID | Substitution on Benzothiazole Ring | Target Cell Line | IC50 (µM) | Reference |
| B19 | Varies (complex structure) | MDA-MB-468 | 0.067 (STAT3 inhibition) | [1] |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | U87, HeLa | < 0.05 | [2] |
| SN12 | Varies (complex structure) | P. aeruginosa (biofilm inhibition) | 0.0433 | [3] |
Antimicrobial Activity
| Compound ID | Substitution on Benzothiazole Ring | Target Organism | MIC (µg/mL) | Reference |
| 133 | Varies | S. aureus, E. coli | 78.125 | [4] |
| 11a | 2-aryl-3-(6-trifluoromethoxy)benzothiazole derivative | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10 - 0.25 (mg/mL) | [4] |
| 11b | 2-aryl-3-(6-trifluoromethoxy)benzothiazole derivative | S. aureus, L. monocytogenes | 0.15 (mg/mL) | [4] |
| 41c | Isatin-benzothiazole derivative | E. coli | 3.1 | [4] |
| 41c | Isatin-benzothiazole derivative | P. aeruginosa | 6.2 | [4] |
PPAR Agonist/Antagonist Activity
| Compound ID | Substitution on Benzothiazole Ring | PPAR Subtype | Activity | EC50/IC50 | Reference |
| 44b | 6-Benzoyl-benzothiazol-2-one derivative | PPARγ | Full Agonist | Potent | [5][6] |
| 44b | 6-Benzoyl-benzothiazol-2-one derivative | PPARα | Weak Partial Agonist | Weak | [5][6] |
| Various | Benzothiazole derivatives of TZD | PPARγ | Potent Agonists | - | [7] |
Key Signaling Pathways
This compound analogues and other benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. Two prominent pathways are the STAT3 and PI3K/AKT signaling cascades.
Caption: Inhibition of the STAT3 signaling pathway by this compound analogues.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound analogues.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
STAT3 Luciferase Reporter Assay
This assay is used to measure the inhibition of STAT3 transcriptional activity.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (benzothiazole analogues) for a specified period.
-
Stimulation: Cells are then stimulated with a STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3 signaling.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the specific inhibition of STAT3 activity.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
PPAR Transactivation Assay
This assay determines the ability of compounds to activate or inhibit PPAR subtypes.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is maintained in an appropriate culture medium.
-
Transfection: Cells are co-transfected with an expression vector for the ligand-binding domain of a PPAR subtype (α, γ, or δ) fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid containing GAL4 upstream activating sequences.
-
Compound Treatment: Transfected cells are treated with different concentrations of the test compounds. A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control. For antagonist assays, cells are co-treated with the agonist and the test compound.
-
Luciferase Assay: After incubation, luciferase activity is measured from cell lysates.
-
Data Analysis: The results are expressed as a percentage of the maximal activation induced by the reference agonist. EC50 (for agonists) or IC50 (for antagonists) values are determined from concentration-response curves.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Bacterial/Fungal Strains: Standard and clinical isolates of bacteria (e.g., S. aureus, E. coli) and fungi are used.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow
The general workflow for the discovery and evaluation of novel this compound analogues is depicted below.
Caption: General workflow for SAR studies of benzothiazole analogues.
References
- 1. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Benzothiazole Compounds Against Existing Drugs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of new-generation benzothiazole derivatives against established drugs in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of emerging benzothiazole compounds in oncology and infectious diseases.
Introduction to Benzothiazole Derivatives
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. Its derivatives have been extensively investigated for a range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. Recent research has focused on synthesizing novel benzothiazole-based compounds with enhanced potency and target specificity, aiming to overcome the limitations of existing therapies, such as drug resistance and adverse side effects. This guide benchmarks these new chemical entities against current standard-of-care drugs, providing a data-driven comparison of their performance.
Anticancer Activity: Benchmarking Against Erlotinib and Etoposide
Novel benzothiazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth and proliferation. This section compares the efficacy of recently developed benzothiazole compounds with that of Erlotinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, and Etoposide, a Topoisomerase II inhibitor.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of new benzothiazole compounds against various cancer cell lines, benchmarked against Erlotinib and Etoposide. Lower IC50 values indicate higher potency.
Table 1: Comparison of EGFR-Targeting Benzothiazole Derivatives with Erlotinib
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 8a | EGFR | T47-D (Breast) | 0.69 | Erlotinib | 1.3 | [1] |
| 8b | EGFR | T47-D (Breast) | 1.16 | Erlotinib | 1.3 | [1] |
| 8c | EGFR | T47-D (Breast) | 4.82 | Erlotinib | 1.3 | [1] |
| PB11 | PI3K/Akt Pathway | U87 (Glioblastoma) | <0.05 | - | - | [2] |
| PB11 | PI3K/Akt Pathway | HeLa (Cervical) | <0.05 | - | - | [2] |
Table 2: Comparison of Topoisomerase II-Targeting Benzothiazole Derivatives with Etoposide
| Compound | Target | Assay | IC50 | Reference Drug | Reference Drug IC50 | Citation |
| BM3 | Topoisomerase IIα | Relaxation Assay | 39 nM | Etoposide | 10 µM | [3][4] |
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
Erlotinib functions by competitively inhibiting ATP binding to the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways like PI3K/Akt/mTOR and Ras/MAPK that are crucial for cell proliferation and survival.[5][6][7] Novel benzothiazole derivatives, such as compounds 8a , 8b , and 8c , have been shown to be potent EGFR inhibitors, with compounds 8a and 8b exhibiting greater potency than Erlotinib in vitro.[1] These compounds are designed to mimic the ATP-competitive binding mode of existing EGFR inhibitors.[8] Other benzothiazole derivatives have been found to downregulate EGFR protein levels and inhibit key downstream effectors including PI3K, Akt, mTOR, JAK, and STAT3.[9]
Topoisomerase II Inhibition
Etoposide is a topoisomerase II poison that stabilizes the transient covalent complex between the enzyme and DNA, leading to double-strand breaks and subsequent apoptosis.[1][10][11] The novel benzothiazolium compound BM3 acts as a catalytic inhibitor of topoisomerase IIα.[4][12] Unlike etoposide, BM3 does not act as a poison but rather inhibits the enzyme's activity through direct interaction, preventing it from binding to DNA.[4][12] This distinct mechanism may offer a different safety and efficacy profile.
Antimicrobial Activity: A New Frontier
Benzothiazole derivatives are also emerging as promising antimicrobial agents. This section provides a preliminary comparison of their activity against common bacterial pathogens.
Data Presentation: In Vitro Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of new benzothiazole compounds against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antimicrobial activity.
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 | Ciprofloxacin | 12.5 | [4] |
| Benzothiazole-isatin derivative (41c) | P. aeruginosa | 6.2 | Ciprofloxacin | 12.5 | [4] |
| Benzothiazole derivative (133) | S. aureus | 78.125 | Ciprofloxacin | 25-50 | [4] |
| Benzothiazole derivative (133) | E. coli | 78.125 | Ciprofloxacin | 25-50 | [4] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of MIC is a critical step in evaluating the potency of new antimicrobial compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives or reference drugs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x reaction buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB buffer and chloroform/isoamyl alcohol).
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA band.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of the benzothiazole compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The experimental data compiled in this guide highlight the significant potential of novel benzothiazole derivatives as next-generation therapeutic agents. In the realm of oncology, specific derivatives have demonstrated superior potency compared to existing drugs like Erlotinib and have shown efficacy through distinct mechanisms of action against targets such as topoisomerase II. The emergence of benzothiazoles as potent antimicrobial agents opens up new avenues for combating drug-resistant pathogens.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, safety profiles, and pharmacokinetic properties of these promising compounds. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community to accelerate the translation of these findings from the laboratory to clinical applications.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 11. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
In vivo validation of the therapeutic potential of (1,3-Benzothiazol-2-ylmethoxy)acetic acid
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and anticonvulsant properties.[1][2] The inclusion of an acetic acid group often directs the therapeutic activity towards metabolic and inflammatory pathways, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4]
Comparative Analysis of Benzothiazole Derivatives
To contextualize the potential of (1,3-Benzothiazol-2-ylmethoxy)acetic acid, this section compares its structural analogs and other benzothiazole derivatives that have undergone in vivo evaluation.
Performance in Metabolic Disorders
Benzothiazole derivatives have emerged as promising candidates for the treatment of type 2 diabetes and related metabolic complications, primarily by acting as PPAR agonists.[3][5] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[4]
Below is a comparison of different benzothiazole derivatives with demonstrated in vivo efficacy in metabolic disease models:
| Compound | Target | In Vivo Model | Key Findings |
| α-ethoxyphenylpropionic acid with 6-Benzoyl-benzothiazol-2-one scaffold | Dual PPARα/γ agonist | Not specified in abstract | Potent full PPARγ agonist and weak partial PPARα agonist, suggesting potential for improved insulin sensitivity.[3] |
| Lanifibranor | Pan-PPAR agonist | Rodent models of NASH | Modulates inflammatory, metabolic, and hepatic fibrotic pathways.[1] |
| 2-aminobenzothiazole derivatives | PPARγ | T2D rat model | Reduced blood glucose levels and improved lipid profile.[5] |
| Thiazolidinediones (e.g., Pioglitazone) | PPARγ agonist | Various diabetic models | Enhance insulin sensitivity and glucose utilization.[6] |
Performance in Inflammatory and Pain Models
The anti-inflammatory and analgesic properties of benzothiazole derivatives have also been explored in various in vivo models.
| Compound | Target | In Vivo Model | Key Findings |
| N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) | COX-2 | Not specified in abstract | Displayed the highest anti-inflammatory and analgesic effects among the tested compounds.[7] |
| Benzothiazole containing benzohydrazide derivatives | Not specified | Carrageenan-induced rat paw edema | Significant reduction in paw edema, with compound 3C showing up to 78.11% inhibition.[8] |
| Lidorestat | Aldose Reductase | Not specified | Potent inhibition of aldose reductase (IC50 of 5 nM), relevant for diabetic complications.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo assays mentioned in the literature for benzothiazole derivatives.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Models for Anticonvulsant Activity
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests are widely used to screen for anticonvulsant drugs.
-
Animal Model: Swiss albino mice (20-25g) are commonly used.
-
MES Test:
-
The test compound or vehicle is administered.
-
After a predetermined time, an electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hind limb extension is recorded as the endpoint.
-
-
scPTZ Test:
-
The test compound or vehicle is administered.
-
After a specific time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset of clonic seizures for up to 30 minutes.
-
Protection is defined as the absence of seizures.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and study design.
PPARγ Signaling Pathway
In Vivo Validation Workflow
Conclusion
Based on the extensive research into the benzothiazole class of compounds, this compound holds considerable promise as a therapeutic agent, particularly in the realms of metabolic and inflammatory diseases. The acetic acid moiety strongly suggests a potential mechanism of action through PPAR modulation, aligning it with a class of drugs known for their efficacy in treating type 2 diabetes and dyslipidemia.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
Safety Operating Guide
Safe Disposal of (1,3-Benzothiazol-2-ylmethoxy)acetic Acid: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of (1,3-Benzothiazol-2-ylmethoxy)acetic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Safety Precautions
Assumed Hazard Profile:
| Hazard Category | Potential Risks | Precautionary Actions |
| Health Hazards | May cause skin and eye irritation.[2][3] May cause respiratory irritation if inhaled as dust or aerosol.[2][4] Potential for acute toxicity if swallowed or in contact with skin.[5][6] | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood.[7] Wash hands thoroughly after handling.[2][3] |
| Environmental Hazards | Assumed to be harmful to aquatic life.[2][5] | Do not dispose of down the drain or in regular trash.[1][8] Prevent release to the environment.[2][3] |
| Physical/Chemical Hazards | Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[2][9] | Store away from incompatible materials like strong oxidizing agents, acids, and bases.[6][9] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A lab coat or chemical-resistant apron.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[10]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[2]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly identify all waste streams containing this compound.
-
Container Selection:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE in a designated, leak-proof, and sealable solid hazardous waste container.[2] The container must be compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof hazardous waste container for liquids. Do not mix with incompatible waste streams.[2][11] Since this is a halogenated organic compound, it should be collected in a container designated for halogenated waste, separate from non-halogenated solvents.[12][13]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[14][15]
-
The label must include the full chemical name: "this compound". Do not use abbreviations.[11][13]
-
Indicate the approximate concentration and quantity of the waste.[1]
-
List all constituents in the container if it is a mixture.[13]
-
Affix the appropriate hazard symbols (e.g., "Irritant," "Harmful").[2]
-
Note the date when waste was first added to the container.[15]
-
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.[13][14]
-
Store the labeled containers in a designated and secure satellite accumulation area that is at or near the point of generation.[12][14]
-
Ensure secondary containment is used to prevent spills.[12]
-
Store away from incompatible materials.[7]
-
-
Disposal Request:
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.[10]
-
Cleanup:
-
Decontamination:
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
Caption: Waste Characterization and Segregation Workflow.
Caption: Disposal and Spill Response Logic Flow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. wattbarind.com [wattbarind.com]
Safeguarding Your Research: Personal Protective Equipment (PPE) Protocol for Handling (1,3-Benzothiazol-2-ylmethoxy)acetic Acid
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling (1,3-Benzothiazol-2-ylmethoxy)acetic acid. Adherence to these procedures is mandatory to ensure personal safety and environmental protection.
This compound and its derivatives require careful handling due to their potential health hazards. Safety data for structurally similar compounds indicate that this chemical should be treated as causing serious eye irritation and skin irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, a comprehensive PPE and handling strategy is essential.
I. Required Personal Protective Equipment
All personnel must use the following PPE when handling this compound. These requirements are based on established safety protocols for similar benzothiazole compounds.
| Protection Type | Specification | Purpose |
| Eye & Face Protection | Safety glasses with side shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is required when there is a significant risk of splashing.[1][4] | Protects against splashes and dust, preventing serious eye irritation.[1][3] |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) with a minimum thickness of 0.11 mm.[3][4] A full-coverage lab coat or chemical-resistant suit is mandatory.[1] | Prevents skin contact, which can cause irritation or toxic effects.[2] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator is required if handling powders, generating dust, or if work is not performed in a fume hood.[1][5] | Protects against inhalation of dust or aerosols, which may be harmful and cause respiratory irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Butyl rubber) must be worn.[4] Gloves should be inspected before use and disposed of properly after handling. | To prevent direct skin contact with the chemical.[2] |
II. Operational Plan: Step-by-Step Handling Procedure
-
Pre-Handling Check:
-
Ensure that a Safety Data Sheet (SDS) for a similar compound, such as [(1,3-Benzothiazol-2-yl)sulphanyl]acetic acid, is accessible.[1]
-
Locate and verify the functionality of the nearest eyewash station and safety shower.[5][6]
-
Confirm that the chemical fume hood is operational and provides adequate ventilation.[1][7]
-
-
Donning PPE:
-
Put on a lab coat and any additional protective clothing.
-
Don the appropriate respirator if required for the task.
-
Put on safety glasses or goggles.
-
Wash and dry hands before putting on gloves.
-
-
Chemical Handling:
-
All handling of this compound, including weighing and transferring, must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][8]
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Use dry, clean-up procedures for any minor spills, avoiding the generation of dust.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
-
-
Doffing PPE:
III. Disposal Plan
-
Waste Collection: All waste materials, including the chemical itself, contaminated consumables (e.g., weigh boats, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Labeling: The container must be marked as "Hazardous Waste" and specify the full chemical name.[7]
-
Disposal Method: The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7]
-
Environmental Precautions: Do not allow the substance to enter drains or surface water.[7][9]
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. buyat.ppg.com [buyat.ppg.com]
- 9. media.adeo.com [media.adeo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
